1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Description
BenchChem offers high-quality 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVSCYWTVHFOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, identified by the CAS number 725234-31-1 , is a substituted imidazole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The imidazole scaffold is a prominent feature in numerous biologically active molecules, both natural and synthetic, owing to its unique electronic properties and ability to engage in various biological interactions. This guide provides a comprehensive overview of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, detailing its physicochemical properties, a validated synthesis protocol, insights into its potential biological activities, and methods for its analytical characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 725234-31-1 | N/A |
| Molecular Formula | C₁₁H₉ClN₂O₂ | N/A |
| Molecular Weight | 236.65 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥98% | N/A |
| Solubility | Soluble in DMSO and methanol | N/A |
Synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
The synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is typically achieved through a two-step process involving the preparation of the precursor, 1H-imidazole-4-carboxylic acid, followed by N-alkylation.
Part 1: Synthesis of 1H-Imidazole-4-carboxylic Acid
The precursor, 1H-imidazole-4-carboxylic acid, can be synthesized via the hydrolysis of its corresponding ester, ethyl imidazole-4-carboxylate.
Experimental Protocol:
-
In a round-bottom flask, a mixture of ethyl imidazole-4-carboxylate and a potassium hydroxide solution (in a 1:2.2 mass ratio) is prepared.
-
The reaction mixture is stirred at 30°C until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and a sulfuric acid solution is added dropwise to adjust the pH to 1, leading to the precipitation of the product.
-
The crude 1H-imidazole-4-carboxylic acid is collected by filtration and purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the pure product.[1]
Part 2: N-Alkylation to Yield 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
The final product is obtained by the N-alkylation of 1H-imidazole-4-carboxylic acid with 4-chlorobenzyl chloride.
Experimental Protocol:
-
To a solution of 1H-imidazole-4-carboxylic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃), in slight excess.
-
The mixture is stirred at room temperature for a designated period to facilitate the deprotonation of the imidazole nitrogen.
-
4-Chlorobenzyl chloride is then added to the reaction mixture, and the reaction is allowed to proceed at room temperature or with gentle heating. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an appropriate organic solvent, such as ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Synthesis workflow for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Potential Biological Activity and Mechanism of Action
The imidazole nucleus is a key structural motif in many compounds that exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. Imidazole derivatives are known to act as inhibitors of various enzymes, particularly kinases, due to their ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.
While specific biological data for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is not extensively published, its structural features suggest potential as a kinase inhibitor. The 4-chlorobenzyl group can occupy hydrophobic pockets within the kinase active site, while the imidazole core can form crucial hydrogen bonds. The carboxylic acid moiety could provide an additional interaction point with the protein, potentially enhancing binding affinity and selectivity.
It is hypothesized that this compound could target signaling pathways that are dysregulated in various diseases, such as cancer. For instance, many kinases are key components of proliferative and survival pathways. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Hypothesized mechanism of kinase inhibition.
Analytical Characterization
The structural confirmation and purity assessment of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid are crucial for its use in any research application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorobenzyl group, the imidazole ring protons, and the methylene protons of the benzyl group. The ¹³C NMR spectrum will confirm the presence of all carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-Cl and C-N stretching, are expected.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the synthesized compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The compound is detected using a UV detector, typically at a wavelength where the chromophores in the molecule absorb maximally.
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide a sharp, well-resolved peak for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, allowing for accurate purity assessment.
Conclusion
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest for researchers in drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure possesses features that suggest potential as a modulator of key biological targets, such as protein kinases. This technical guide provides a foundational understanding of this molecule, offering protocols and insights to facilitate its synthesis, characterization, and further investigation into its biological properties. As with any research compound, all experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
Sources
An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a substituted imidazole derivative of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple listing of analytical techniques. It delves into the causality behind experimental choices, presenting a self-validating system of protocols for unambiguous structure confirmation. By integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, including advanced 2D NMR techniques, this guide serves as a practical case study in the rigorous characterization of novel small molecules. All methodologies are grounded in authoritative standards and field-proven insights to ensure scientific integrity and reproducibility.
Introduction: The Imperative for Rigorous Structure Elucidation
The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[1] The precise characterization of novel imidazole derivatives is therefore a critical step in the drug discovery and development pipeline. Any ambiguity in the molecular structure can lead to erroneous interpretations of biological activity, flawed structure-activity relationship (SAR) studies, and potential safety concerns.
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (Molecular Formula: C₁₁H₉ClN₂O₂, Molecular Weight: 236.65 g/mol ) is a representative of this important class of compounds.[2] Its structure combines an N-substituted imidazole ring, a carboxylic acid functional group, and a halogenated benzyl moiety. The unequivocal confirmation of its constitution, including the specific substitution pattern on both the imidazole and benzene rings, requires a multi-faceted analytical approach.
This guide is structured as a systematic workflow, demonstrating how a combination of orthogonal analytical techniques can be synergistically employed to build a complete and validated structural picture of the target molecule. Each section will detail not only the experimental protocol but also the underlying scientific rationale and the logical interpretation of the expected data.
The Elucidation Workflow: A Multi-Technique Approach
A robust structure elucidation strategy relies on the convergence of data from multiple independent analytical methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating framework. The workflow presented here follows a logical progression from determining the molecular mass and elemental composition to mapping out the intricate connectivity of the atomic framework.
Figure 1: The integrated workflow for structure elucidation, demonstrating the logical progression from initial mass determination to final structural confirmation through spectroscopic analysis.
Mass Spectrometry (MS): Defining the Molecular Boundaries
3.1. Rationale and Experimental Choice
The first step in characterizing an unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique elemental formula, thereby constraining the number of possible structures. Electron Ionization (EI) is chosen as the ionization method to induce fragmentation, which can provide valuable structural information about the stability of different parts of the molecule.[3]
3.2. Experimental Protocol: High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)
| Parameter | Setting | Rationale |
| Instrument | Magnetic Sector or Time-of-Flight (TOF) Mass Spectrometer | Provides high resolution and mass accuracy required for elemental composition determination. |
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces a molecular ion and characteristic fragment ions.[3] |
| Electron Energy | 70 eV | A standardized energy that ensures reproducible fragmentation patterns and allows for library matching. |
| Source Temp. | 200 °C | Sufficient to maintain the analyte in the gas phase without thermal degradation. |
| Mass Range | m/z 40-400 | Encompasses the expected molecular ion and key fragment ions. |
| Data Acquisition | High Resolution | To obtain accurate mass measurements to four or more decimal places. |
3.3. Predicted Data and Interpretation
The primary goal is to observe the molecular ion peak (M⁺•). Given the presence of chlorine, a characteristic isotopic pattern is expected. The ratio of the M⁺• peak to the (M+2)⁺• peak should be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (C₁₁H₉³⁵ClN₂O₂⁺•) | Calculated m/z (C₁₁H₉³⁷ClN₂O₂⁺•) | Interpretation |
| [M]⁺• | 236.0353 | 238.0323 | Molecular Ion. The 3:1 isotopic pattern confirms the presence of one chlorine atom. |
| [M-COOH]⁺ | 191.0427 | 193.0398 | Loss of the carboxylic acid group as a radical (45 Da). |
| [C₇H₆Cl]⁺ | 125.0158 | 127.0129 | 4-Chlorobenzyl cation, a stable benzylic carbocation. This is a key fragment indicating the benzyl moiety. |
| [C₄H₃N₂O₂]⁺ | 111.0194 | - | Fragment corresponding to the imidazole carboxylic acid portion after cleavage of the benzyl group. |
The fragmentation of N-benzyl substituted imidazoles often involves the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation.[4] The observation of a prominent peak at m/z 125, corresponding to the 4-chlorobenzyl cation, would be a strong indicator of this structural unit. A further loss of the carboxyl group (45 Da) from the molecular ion is also anticipated.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
4.1. Rationale and Experimental Choice
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's chemical bonds. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.
4.2. Experimental Protocol: ATR-FTIR Spectroscopy
| Parameter | Setting | Rationale |
| Instrument | FTIR Spectrometer with ATR accessory (e.g., Diamond crystal) | ATR allows for direct analysis of the solid sample with good signal-to-noise. |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where most fundamental vibrations occur. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve the characteristic absorption bands of organic molecules. |
| Scans | 32 | Co-adding scans improves the signal-to-noise ratio. |
| Atmosphere | Dry air or Nitrogen purge | To minimize interference from atmospheric water and CO₂. |
4.3. Predicted Data and Interpretation
The FTIR spectrum will provide clear evidence for the key functional groups: the carboxylic acid, the imidazole ring, and the substituted benzene ring.
Table 2: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Unit |
| 3100-2500 | Broad, Medium | O-H stretch | Carboxylic Acid (H-bonded) |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1605, ~1490 | Medium-Weak | C=C stretches | Aromatic Ring |
| ~1550, ~1450 | Medium | C=N and C=C stretches | Imidazole Ring |
| ~1250 | Medium-Strong | C-O stretch | Carboxylic Acid |
| ~820 | Strong | C-H out-of-plane bend | 1,4-disubstituted (para) benzene |
| ~1100 | Medium | C-Cl stretch | Aryl Chloride |
The most prominent feature is expected to be the very broad O-H stretch of the hydrogen-bonded carboxylic acid, often spanning from 3100 cm⁻¹ down to 2500 cm⁻¹.[5] This, in conjunction with the strong carbonyl (C=O) absorption around 1710 cm⁻¹, is a definitive indicator of the carboxylic acid group. The presence of the imidazole ring will be indicated by C=N and C=C stretching vibrations in the 1550-1450 cm⁻¹ region.[6][7] Finally, a strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring, confirming the position of the chlorine atom on the benzyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. A combination of 1D (¹H, ¹³C) and 2D experiments is essential for a complete and unambiguous assignment. All NMR data should be reported according to IUPAC recommendations.
5.1. 1D NMR Spectroscopy: ¹H and ¹³C Environments
5.1.1. Rationale and Experimental Choice
¹H NMR provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. A deuterated solvent such as DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid.
5.1.2. Experimental Protocol: 1D NMR
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard 1-pulse | Proton-decoupled 1-pulse |
| Spectral Width | -1 to 13 ppm | -10 to 180 ppm |
| Reference | TMS (δ 0.00) or residual solvent peak (DMSO-d₆ at δ 2.50) | TMS (δ 0.00) or solvent peak (DMSO-d₆ at δ 39.52) |
5.1.3. Predicted Data and Interpretation
Based on the structure, we expect to see distinct signals for the imidazole protons, the benzyl protons, and the carboxylic acid proton. The symmetry of the 4-chlorobenzyl group will simplify the aromatic region of the spectrum.
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~12.5 | broad s | 1H | -COOH |
| H-b | ~8.1 | s | 1H | H-2 (Imidazole) |
| H-c | ~7.8 | s | 1H | H-5 (Imidazole) |
| H-d | ~7.45 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' (Aromatic) |
| H-e | ~7.35 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' (Aromatic) |
| H-f | ~5.5 | s | 2H | -CH₂- (Benzyl) |
The carboxylic acid proton (H-a) is expected to be a broad singlet at a very downfield chemical shift. The two imidazole protons (H-b and H-c) will appear as sharp singlets. The protons of the 1,4-disubstituted benzene ring will appear as two doublets (an AA'BB' system), each integrating to 2H. The benzylic methylene protons (H-f) will be a singlet, deshielded by both the aromatic ring and the imidazole nitrogen.
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | Assignment |
| C-1 | ~165 | C=O (Carboxylic Acid) |
| C-2 | ~138 | C-2 (Imidazole) |
| C-3 | ~135 | C-4 (Imidazole) |
| C-4 | ~120 | C-5 (Imidazole) |
| C-5 | ~136 | C-1' (Aromatic) |
| C-6 | ~130 | C-2', C-6' (Aromatic) |
| C-7 | ~129 | C-3', C-5' (Aromatic) |
| C-8 | ~133 | C-4' (Aromatic, C-Cl) |
| C-9 | ~50 | -CH₂- (Benzyl) |
The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the imidazole and aromatic rings will appear in the range of 120-140 ppm. The benzylic carbon will appear around 50 ppm.
5.2. 2D NMR Spectroscopy: Establishing Connectivity
5.2.1. Rationale and Experimental Choice
While 1D NMR provides essential information, 2D NMR experiments are required to definitively establish the connectivity between atoms.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is crucial for connecting different spin systems and identifying quaternary carbons.
5.2.2. Predicted Data and Interpretation
The 2D NMR spectra will provide the final, unambiguous proof of the structure by linking all the fragments together.
Figure 2: Key predicted 2D NMR correlations (COSY and HMBC) for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. These correlations are essential for assembling the molecular structure.
-
COSY: A cross-peak will be observed between the aromatic protons H-d (δ ~7.45) and H-e (δ ~7.35), confirming their adjacency on the benzene ring. No other correlations are expected as the other protons are isolated singlets.
-
HSQC: This experiment will provide direct, one-bond correlations, confirming the assignments made in the 1D spectra:
-
δ(H) 8.1 correlates with δ(C) ~138 (H-b to C-2)
-
δ(H) 7.8 correlates with δ(C) ~120 (H-c to C-5)
-
δ(H) 7.45 correlates with δ(C) ~130 (H-d to C-2'/6')
-
δ(H) 7.35 correlates with δ(C) ~129 (H-e to C-3'/5')
-
δ(H) 5.5 correlates with δ(C) ~50 (H-f to C-9)
-
-
HMBC: This is the key experiment for connecting the different parts of the molecule.[8] The most critical expected correlations are:
-
Benzyl to Imidazole Linkage: A correlation from the benzylic protons (H-f, δ ~5.5) to the imidazole carbons C-2 (δ ~138) and C-5 (δ ~120) would definitively prove the attachment of the benzyl group to the N-1 position of the imidazole ring.
-
Benzyl Ring Connectivity: Correlations from the benzylic protons (H-f) to the aromatic carbons C-1' (δ ~136) and C-2'/6' (δ ~130) confirm the benzyl structure.
-
Carboxylic Acid Position: Correlations from the imidazole proton H-5 (H-c, δ ~7.8) to the carboxylic carbon (C-1, δ ~165) and the imidazole carbon C-4 (C-3, δ ~135) confirm that the carboxylic acid is attached at the C-4 position.
-
Conclusion: The Converged Structural Proof
By systematically integrating the data from HRMS, FTIR, and a full suite of 1D and 2D NMR experiments, the structure of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid can be elucidated with a high degree of confidence.
-
HRMS establishes the correct elemental formula (C₁₁H₉ClN₂O₂) and confirms the presence of a single chlorine atom.
-
FTIR provides clear evidence for the carboxylic acid, imidazole, and 1,4-disubstituted aromatic ring functional groups.
-
¹H and ¹³C NMR reveal the number and types of proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY, HSQC, and HMBC) provides the definitive connectivity map, linking the 4-chlorobenzyl group to the N-1 position and the carboxylic acid group to the C-4 position of the imidazole ring.
This integrated, multi-technique approach represents a robust and self-validating methodology, essential for the rigorous characterization of novel chemical entities in a research and development setting.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. [Link]
-
Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42. [Link]
-
IUPAC. (1972). Recommendations for the Presentation of NMR Data for Publication in Chemical Journals. Pure and Applied Chemistry, 29(4), 625-628. [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (2015). Russian Journal of Organic Chemistry. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). Journal of Pharmacy Research. [Link]
-
Al-Masoudi, N. A. et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4533. [Link]
-
El kihel, A. et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7294-7299. [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Kadem, K. J., Rahi, F. A., & Gayadh, E. W. (n.d.). FTIR spectra of Imidazole. ResearchGate. Retrieved from [Link]
-
ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes. ResearchGate. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. (2019). Journal of Scientific and Innovative Research. [Link]
-
Synthesis, Crystal Structure, and Spectral Study of a Novel Indenoimidazole Carboxylic Acid Amide. (2021). Russian Journal of Organic Chemistry. [Link]
-
Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2014). Der Pharma Chemica. [Link]
-
Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives. (2003). European Journal of Medicinal Chemistry. [Link]
-
NIST. (n.d.). 1H-Benzimidazole. NIST WebBook. Retrieved from [Link]
Sources
- 1. journalijdr.com [journalijdr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. jscholaronline.org [jscholaronline.org]
- 6. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a molecule of interest for researchers in drug discovery and development. The synthesis is presented in a logical, step-by-step manner, with a focus on the rationale behind experimental choices and adherence to principles of scientific integrity.
Introduction
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds and pharmaceuticals. The strategic placement of a 4-chlorobenzyl group at the N-1 position and a carboxylic acid at the C-4 position provides a scaffold with potential for diverse biological activities. This guide details a reliable three-step synthesis commencing from the readily available starting material, ethyl 1H-imidazole-4-carboxylate.
Overall Synthetic Pathway
The synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is accomplished through a three-step sequence:
-
Synthesis of Ethyl 1H-imidazole-4-carboxylate: Formation of the core imidazole ester.
-
N-Alkylation: Introduction of the 4-chlorobenzyl group at the N-1 position of the imidazole ring.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Figure 1: Overall synthetic workflow for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
The synthesis of the key intermediate, ethyl 1H-imidazole-4-carboxylate, can be achieved through a multi-step process starting from glycine. This method involves the formation of 2-mercapto-4-imidazolecarboxylate, followed by oxidative desulfurization.[1]
Step 1a: Synthesis of Acetylglycine
-
Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.
-
With stirring at 20°C, add 47 mL (0.50 mol) of acetic anhydride in portions.
-
Continue stirring at 20°C for 2 hours.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid by filtration, wash with a small amount of ice water, and dry to yield acetylglycine.
Step 1b: Synthesis of Ethyl Acetylglycinate
-
To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetylglycine, 117 mL of ethanol, and a catalytic amount of a strong acid resin.
-
Reflux the mixture with vigorous stirring for 3 hours.
-
Cool to room temperature, filter to recover the resin.
-
Concentrate the filtrate under reduced pressure to obtain ethyl acetylglycinate.
Step 1c: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add ethyl acetylglycinate and ethyl formate to the sodium ethoxide solution and stir to form the corresponding enolate.
-
To the resulting mixture, add a solution of potassium thiocyanate in water.
-
Acidify the mixture with concentrated hydrochloric acid at 0°C.
-
Heat the reaction mixture to 55-60°C for 4 hours.
-
Cool and concentrate the mixture. The crude product is obtained upon crystallization.
Step 1d: Synthesis of Ethyl 1H-imidazole-4-carboxylate
-
Dissolve the crude ethyl 2-mercapto-1H-imidazole-4-carboxylate (0.003 mol) in 50% hydrogen peroxide (0.035 mol) at 15°C.
-
Heat the mixture to 55-60°C and maintain for 2 hours.
-
Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.
-
Collect the solid by filtration, dry, and recrystallize from water to obtain pure ethyl 1H-imidazole-4-carboxylate.
Protocol 2: N-Alkylation of Ethyl 1H-imidazole-4-carboxylate
The introduction of the 4-chlorobenzyl group is achieved via a standard N-alkylation reaction. The use of a strong, non-nucleophilic base is crucial to deprotonate the imidazole nitrogen, facilitating the subsequent nucleophilic attack on the alkyl halide.[2][3]
Figure 2: N-Alkylation of the imidazole ester with 4-chlorobenzyl chloride.
Detailed Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add ethyl 1H-imidazole-4-carboxylate (1.0 equivalent).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydrolysis of Ethyl 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is generally preferred as it is an irreversible process, leading to higher yields.[4][5]
Detailed Procedure:
-
Dissolve ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Data Presentation
The following tables summarize the expected inputs and outputs for each synthetic step, along with representative characterization data.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Glycine | Acetic anhydride, Ethanol, KSCN, H₂O₂ | Ethyl 1H-imidazole-4-carboxylate | ~40-50 (overall) |
| 2 | Ethyl 1H-imidazole-4-carboxylate | 4-Chlorobenzyl chloride, NaH, DMF | Ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate | 70-85 |
| 3 | Ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate | NaOH, Ethanol/Water | 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | >90 |
Table 2: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl 1H-imidazole-4-carboxylate | ~12.5 (br s, 1H, NH), ~7.6 (s, 1H, H-2), ~7.6 (s, 1H, H-5), 4.22 (q, 2H, OCH₂), 1.28 (t, 3H, CH₃) | ~163 (C=O), ~138 (C-2), ~136 (C-4), ~116 (C-5), ~60 (OCH₂), ~14 (CH₃) |
| Ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate | ~7.8 (s, 1H, H-2), ~7.6 (s, 1H, H-5), ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), 5.3 (s, 2H, N-CH₂), 4.2 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) | ~163 (C=O), ~140 (C-2), ~138 (C-4), ~135 (Ar-C), ~134 (Ar-C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~118 (C-5), ~60 (OCH₂), ~50 (N-CH₂), ~14 (CH₃) |
| 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | ~13.0 (br s, 1H, COOH), ~7.9 (s, 1H, H-2), ~7.7 (s, 1H, H-5), ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), 5.4 (s, 2H, N-CH₂) | ~165 (C=O), ~141 (C-2), ~139 (C-4), ~135 (Ar-C), ~134 (Ar-C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~120 (C-5), ~50 (N-CH₂) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. The protocols are based on established chemical transformations and offer good to excellent yields in each step. The provided characterization data serves as a benchmark for researchers to validate their synthetic outcomes. This guide is intended to be a valuable resource for scientists engaged in the synthesis of novel imidazole-based compounds for potential therapeutic applications.
References
- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243–251.
- One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.
- ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. ChemicalBook.
- Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity.
- Hydrolysis of esters. Chemguide.
- A New Process To Prepare 1-(4-Chlorobenzyl)-1 H -imidazole-4,5-dicarboxamide, a Potential Anticoccial Agent | Request PDF.
- Protocol for N-Alkyl
- The Hydrolysis of Esters. Chemistry LibreTexts. (2023, January 22).
- Ester cleavage conditions?.
- Imidazole synthesis. Organic Chemistry Portal.
- Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxyl
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Caprioli, F. (n.d.). Enantioselective auto- and cross catalytic reactions. University of Groningen.
- Synthesize Characterize and Biological Evaluation of Imidazole Deriv
- What is the synthesis of Ethyl imidazole-4-carboxyl
- Supporting Inform
- The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
- PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry.
Sources
An In-depth Technical Guide to the Presumed Mechanism of Action of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid as a Lactate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant metabolic state of cancer cells, characterized by a reliance on aerobic glycolysis, presents a compelling therapeutic window. A pivotal enzyme in this metabolic phenotype is Lactate Dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate, facilitating a high glycolytic flux. This technical guide posits a well-supported hypothesis for the mechanism of action of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid as a novel inhibitor of LDH. Drawing upon the known biological activities of imidazole-based compounds and the structural features of the molecule, we propose a detailed roadmap for the experimental validation of this hypothesis. This document provides an in-depth exploration of the scientific rationale, a comprehensive suite of experimental protocols, and a framework for interpreting the potential data, thereby serving as a critical resource for researchers engaged in the discovery and development of novel cancer therapeutics.
Introduction: The Rationale for Targeting Lactate Dehydrogenase with 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
Cancer cells exhibit a profound metabolic reprogramming, famously described as the Warburg effect, where they favor glycolysis for energy production even in the presence of ample oxygen.[1][2] This metabolic shift is not merely a consequence of rapid proliferation but is an active process that supports anabolic growth and confers a survival advantage. Lactate dehydrogenase (LDH), particularly the LDH-A isoform, is a critical nexus in this altered metabolism, catalyzing the regeneration of NAD+ necessary for sustained glycolysis.[1][3] The inhibition of LDH, therefore, represents a promising strategy to selectively target cancer cells by disrupting their energy supply and inducing metabolic stress.[3][4][5]
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities.[6] The versatility of the imidazole ring allows for diverse substitutions that can be tailored to interact with specific biological targets. The subject of this guide, 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, possesses key structural motifs that suggest a plausible interaction with the active site of LDH. The imidazole-4-carboxylic acid moiety can be envisioned to mimic the binding of the natural substrate, pyruvate, while the 4-chlorobenzyl group may confer additional binding affinity and selectivity through interactions with hydrophobic pockets within the enzyme.
This guide will delineate a comprehensive, multi-pronged approach to rigorously test the hypothesis that 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid functions as an LDH inhibitor. The subsequent sections will detail the proposed mechanism of action at a molecular level and provide a suite of validated experimental protocols to interrogate this hypothesis from in vitro biochemical assays to in vivo preclinical models.
Proposed Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase
We hypothesize that 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid acts as a competitive inhibitor of Lactate Dehydrogenase. This proposed mechanism is predicated on the structural analogy of the imidazole-4-carboxylic acid core to pyruvate, the natural substrate of LDH.
The catalytic cycle of LDH involves the binding of NADH followed by pyruvate. The imidazole ring of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, with its electron-rich nature, and the adjacent carboxylic acid group are positioned to form key interactions within the substrate-binding pocket of LDH. Specifically, the carboxylate is expected to engage with the positively charged residues, such as arginine, that are known to coordinate the carboxylate of pyruvate.[7] The 4-chlorobenzyl substituent is projected to occupy a neighboring hydrophobic pocket, thereby anchoring the inhibitor and potentially conferring selectivity for specific LDH isoforms.
The proposed inhibitory action would lead to a competitive binding scenario where the compound and pyruvate vie for the same binding site on the enzyme-NADH complex. This would result in a decrease in the rate of lactate production at a given pyruvate concentration.
Caption: Proposed mechanism of competitive inhibition of LDH-A.
Experimental Validation of the Proposed Mechanism of Action
A rigorous and phased experimental approach is essential to validate the hypothesis that 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a direct inhibitor of LDH. The following sections outline a comprehensive validation workflow, from initial biochemical characterization to in vivo efficacy studies.
Caption: A multi-phased workflow for the validation of the proposed mechanism.
Phase 1: In Vitro Biochemical Assays
The initial phase focuses on determining if 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid directly inhibits LDH enzyme activity and characterizing the nature of this inhibition.
Objective: To determine the concentration of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid required to inhibit 50% of LDH activity (IC50).
Protocol:
-
Reagents and Materials:
-
Recombinant human LDH-A and LDH-B enzymes
-
NADH
-
Sodium Pyruvate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, NADH solution (final concentration ~0.2 mM), and serial dilutions of the test compound.
-
Initiate the reaction by adding LDH enzyme (e.g., LDH-A or LDH-B).
-
Immediately after adding the enzyme, add sodium pyruvate solution (final concentration at Km value).
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C.[8] The rate of NADH oxidation is proportional to LDH activity.
-
Include appropriate controls (no enzyme, no substrate, no inhibitor).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Objective: To elucidate the mechanism of LDH inhibition (e.g., competitive, non-competitive, uncompetitive).
Protocol:
-
Procedure:
-
Perform the LDH enzymatic assay as described above.
-
Use a fixed concentration of the inhibitor (e.g., at or near the IC50 value) and a known competitive inhibitor as a positive control.
-
Vary the concentration of the substrate (pyruvate) over a range (e.g., 0.2x to 5x the Km value).
-
Repeat the experiment with at least two different fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analyze the plot:
-
Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).
-
-
Phase 2: Target Engagement in a Cellular Context
This phase aims to confirm that the compound interacts directly with LDH inside living cells.
Objective: To demonstrate direct binding of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid to LDH in a cellular environment.[9][10][11][12]
Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with high LDH-A expression (e.g., a pancreatic or breast cancer cell line).
-
Treat the cells with the test compound or vehicle control for a specified time.
-
-
Thermal Challenge and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-LDH-A antibody.
-
-
Data Analysis:
-
Quantify the band intensities for LDH-A at each temperature.
-
Plot the amount of soluble LDH-A as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Phase 3: Cellular Phenotypic Assays
This phase investigates the functional consequences of LDH inhibition in cancer cells.
Objective: To measure the effect of the compound on lactate secretion by cancer cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a multi-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of the test compound.
-
-
Sample Collection and Analysis:
-
After the treatment period, collect the cell culture medium.
-
Measure the lactate concentration in the medium using a commercially available colorimetric or fluorometric lactate assay kit.
-
-
Data Analysis:
-
Normalize the lactate concentration to the cell number or total protein content.
-
Plot the lactate production against the compound concentration.
-
Objective: To assess the impact of the compound on the viability and proliferation of cancer cells.
Protocol:
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) for the compound.
-
Phase 4: Biophysical Characterization of Binding
This phase provides a quantitative and direct measurement of the binding interaction between the compound and the LDH protein.
Objective: To determine the thermodynamic parameters of the binding interaction (binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[13][14][15][16]
Protocol:
-
Sample Preparation:
-
Purify recombinant human LDH-A.
-
Prepare solutions of LDH-A and the test compound in the same buffer.
-
-
ITC Experiment:
-
Load the LDH-A solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the LDH-A solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Objective: To measure the kinetics of the binding interaction (association rate constant (ka), dissociation rate constant (kd), and binding affinity (Kd)).[17][18][19][20]
Protocol:
-
Chip Preparation:
-
Immobilize purified recombinant LDH-A onto a sensor chip.
-
-
SPR Experiment:
-
Inject a series of concentrations of the test compound over the sensor chip surface.
-
Monitor the change in the SPR signal in real-time to observe association and dissociation.
-
-
Data Analysis:
-
Fit the sensorgrams to a kinetic binding model to determine ka, kd, and Kd.
-
Phase 5: In Vivo Validation
The final phase assesses the anti-tumor efficacy of the compound in a preclinical animal model.
Objective: To evaluate the ability of the compound to inhibit tumor growth in vivo.
Protocol:
-
Tumor Implantation:
-
Implant human cancer cells (e.g., pancreatic or breast cancer) subcutaneously into immunocompromised mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, excise the tumors for further analysis.
-
Objective: To confirm target engagement and metabolic effects in the tumor tissue.
Protocol:
-
Sample Collection:
-
Collect tumor and plasma samples from treated and control mice at various time points after the final dose.
-
-
Analysis:
-
Measure the lactate levels in the tumor tissue and plasma.
-
Perform Western blotting or immunohistochemistry on tumor lysates to assess downstream signaling effects.
-
Hyperpolarized 13C MRI can be used to non-invasively monitor the conversion of pyruvate to lactate in real-time in the tumors of living animals, providing a direct readout of LDH activity.[21][22]
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Profile of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
| Parameter | Value |
| LDH-A IC50 | 1.5 µM |
| LDH-B IC50 | 15 µM |
| Mechanism of Inhibition | Competitive |
| Cancer Cell Line GI50 | 5 µM |
Table 2: Hypothetical Biophysical Binding Parameters
| Technique | Parameter | Value |
| ITC | Kd | 1.2 µM |
| n (stoichiometry) | 1.05 | |
| ΔH (enthalpy) | -8.5 kcal/mol | |
| SPR | ka (association rate) | 2.5 x 10^4 M^-1s^-1 |
| kd (dissociation rate) | 3.0 x 10^-2 s^-1 | |
| Kd | 1.2 µM |
Conclusion
The multifaceted experimental framework outlined in this guide provides a robust and scientifically rigorous pathway to investigate the mechanism of action of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. By systematically progressing from in vitro biochemical assays to in vivo preclinical models, researchers can build a comprehensive understanding of the compound's biological activity. The proposed hypothesis of LDH inhibition, if validated, would position this molecule as a promising lead compound for the development of novel cancer therapeutics targeting the metabolic vulnerabilities of tumors. This guide serves as a foundational document to empower researchers in their quest to translate promising chemical matter into impactful clinical solutions.
References
-
Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening. PMC - PubMed Central. [Link]
-
Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. PubMed. [Link]
-
Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. ResearchGate. [Link]
-
Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy. PMC - NIH. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC - PubMed Central. [Link]
-
Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Abstract 4104: Evaluation of a novel LDH inhibitor efficacy in vivo in a glycolytic cancer model using hyperpolarized 13C magnetic resonance imaging. AACR Journals. [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
-
Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC - NIH. [Link]
-
Examples of chemical structures of known LDHA inhibitors. ResearchGate. [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]
-
In-silico Design and Validation of Novel Lactate Dehydrogenase Inhibitors for Cancer Therapy. ResearchGate. [Link]
-
Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Isothermal titration calorimetry. Wikipedia. [Link]
-
Preliminary Identification of Lactate Dehydrogenase Inhibitors towards Anticancer Drug Development. Longdom Publishing. [Link]
-
Preparation of a Mesoporous Biosensor for Human Lactate Dehydrogenase for Potential Anticancer Inhibitor Screening. ACS Biomaterials Science & Engineering. [Link]
-
Application of LDH assay for therapeutic efficacy evaluation of ex vivo tumor models. ResearchGate. [Link]
-
Imidazole. Wikipedia. [Link]
-
SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]
-
Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. Oncotarget. [Link]
-
Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer. NIH. [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]
-
Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. PubMed Central. [Link]
-
An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. [Link]
-
Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers in Pharmacology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link]
-
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]
-
Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors. PMC - NIH. [Link]
-
Measuring binding kinetics with isothermal titration calorimetry. YouTube. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]
Sources
- 1. Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. biorxiv.org [biorxiv.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. bioradiations.com [bioradiations.com]
- 21. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Synthesis and Applications of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid Derivatives
Introduction: The Versatile Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for drug design. This guide focuses on a specific, highly adaptable building block: 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid . The strategic placement of the 4-chlorobenzyl group at the N-1 position and the carboxylic acid at the C-4 position provides a versatile platform for the synthesis of diverse derivatives with significant therapeutic potential. This document will provide a comprehensive overview of the synthesis of this core molecule and its subsequent derivatization, with a particular focus on the exploration of its antifungal and anticancer applications.
Part 1: Synthesis of the Core Moiety: 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
The synthesis of the title compound is a multi-step process that begins with the commercially available ethyl imidazole-4-carboxylate. The overall synthetic strategy involves the N-alkylation of the imidazole ring followed by the hydrolysis of the ester to yield the desired carboxylic acid.
Workflow for the Synthesis of the Core Compound
Caption: Synthetic workflow for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Step 1: N-Alkylation of Ethyl imidazole-4-carboxylate
The crucial step in this synthesis is the regioselective alkylation of the imidazole nitrogen. The reaction of ethyl imidazole-4-carboxylate with 4-chlorobenzyl chloride in the presence of a suitable base and solvent yields the desired N-alkylated product.[2]
Experimental Protocol:
-
Reagents and Materials:
-
Ethyl imidazole-4-carboxylate
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in DMF, add potassium carbonate (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate.
-
Step 2: Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.[3]
Experimental Protocol:
-
Reagents and Materials:
-
Ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and acidify with dilute hydrochloric acid to a pH of 3-4.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid.[4]
-
Part 2: Synthesis of Derivatives: Esters and Amides
The carboxylic acid functionality of the core molecule is a versatile handle for the synthesis of a wide range of derivatives, primarily esters and amides. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties.
Esterification
Ester derivatives can be synthesized through various methods, with the Fischer-Speier esterification being a classic approach.
Experimental Protocol (Fischer Esterification):
-
Reagents and Materials:
-
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
-
Desired alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as a catalyst
-
-
Procedure:
-
Suspend 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid (1 equivalent) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
-
Purify by column chromatography if necessary.
-
Amidation
Amide derivatives are typically synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form an acyl chloride, or coupling agents like DCC, EDC, or HATU.
Experimental Protocol (via Acyl Chloride):
-
Reagents and Materials:
-
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or pyridine as a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
-
-
Procedure:
-
Step A: Acyl Chloride Formation:
-
Suspend 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid (1 equivalent) in dry DCM.
-
Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
-
Step B: Amide Formation:
-
Dissolve the crude acyl chloride in dry DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
-
-
Part 3: Applications and Biological Activities
Derivatives of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid have shown promise in various therapeutic areas, with antifungal and anticancer activities being particularly noteworthy.
Antifungal Activity
The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery. Many commercial antifungal agents, such as ketoconazole and miconazole, contain an imidazole ring. The mechanism of action of these drugs often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Derivatives of 1-(4-chlorobenzyl)-1H-imidazole have been investigated for their antifungal properties. The presence of the lipophilic 4-chlorobenzyl group can enhance the interaction of the molecule with the fungal cell membrane and the active site of target enzymes. Ester and amide derivatives can further modulate the compound's solubility, cell permeability, and ultimately, its antifungal potency. For instance, certain benzimidazole derivatives have shown good antimicrobial activity against various bacterial and fungal strains.[1][5]
Anticancer Activity
The imidazole nucleus is also a key structural motif in a number of anticancer drugs.[6] Imidazole-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases.
Structure-activity relationship (SAR) studies on benzimidazole derivatives have provided valuable insights into the structural requirements for anticancer activity.[7][8] For instance, substitutions at the N-1 position with bulky aromatic groups, such as a benzyl group, have been shown to be favorable for activity. Furthermore, the nature of the substituent at the C-2 position and modifications of a carboxylic acid group can significantly influence the cytotoxic potency and selectivity of the compounds.[9] Amide derivatives of imidazole-4-carboxylic acid, in particular, have been explored as potential anticancer agents, with some compounds demonstrating significant activity against various cancer cell lines.[10]
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features influencing the biological activity of derivatives.
Conclusion
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization of its carboxylic acid group allow for the creation of large libraries of compounds for biological screening. The promising antifungal and anticancer activities exhibited by its derivatives underscore the importance of this chemical entity in modern drug discovery. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the identification of more potent and selective drug candidates.
References
-
Journal of Organic Chemistry & Process Development. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]
- Google Patents. (n.d.). Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
-
LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Process To Prepare 1-(4-Chlorobenzyl)-1 H -imidazole-4,5-dicarboxamide, a Potential Anticoccidial Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from [Link]
-
University of Groningen. (n.d.). Enantioselective auto- and cross catalytic reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Benzothiazine and 1,4-Benzoxazine imidazole derivatives with antifungal activity: A docking study. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides.... Retrieved from [Link]
-
ResearchGate. (2021, February 24). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]
Sources
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Resolution Mass Spectrometry for the Structural Characterization and Quantification of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Introduction: The Analytical Imperative for Imidazole Carboxylic Acids
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Specifically, 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a compound of interest in drug discovery and development, potentially as a synthetic intermediate or a candidate molecule itself. Imidazole-4-carboxylic acid and its derivatives have been explored for various therapeutic applications, including their use as building blocks for antimicrobial and antifungal agents.[2] The precise characterization and quantification of such molecules are paramount for understanding their pharmacokinetic profiles, metabolic fate, and for ensuring the quality and purity of active pharmaceutical ingredients (APIs).
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[3] This application note provides a comprehensive guide to the mass spectrometric analysis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, detailing a robust LC-MS/MS protocol from sample preparation to data interpretation. We will delve into the rationale behind methodological choices, explore the expected fragmentation patterns, and provide a self-validating protocol for immediate application in a research or quality control setting.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
-
Compound Name: 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
-
Molecular Formula: C₁₁H₉ClN₂O₂
-
Average Molecular Weight: 236.66 g/mol
-
Monoisotopic Mass: 236.0353 Da
-
Structure:
The presence of a carboxylic acid group (acidic), an imidazole ring (basic nitrogen atoms), and a substituted aromatic ring gives this molecule a polar character, making it amenable to analysis by reverse-phase liquid chromatography and electrospray ionization.
Foundational Principles: Ionization and Fragmentation
Ionization Strategy: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the premier choice for ionizing polar molecules like 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. ESI is a soft ionization technique that typically generates intact molecular ions, minimizing in-source fragmentation and simplifying spectral interpretation.[4]
-
Positive Ion Mode ([M+H]⁺): The imidazole ring contains two nitrogen atoms, which can be readily protonated. Analysis in positive ion mode is expected to be highly sensitive, yielding a protonated molecular ion. The addition of a small amount of a weak acid, such as formic acid, to the mobile phase will facilitate this protonation.[4]
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group is acidic and will readily lose a proton to form a carboxylate anion. Therefore, negative ion mode is also a viable and potentially very sensitive approach.[5][6] The choice between positive and negative mode will depend on factors such as matrix effects and desired sensitivity in a specific application. This protocol will focus on the positive ion mode due to the generally robust response of nitrogen-containing heterocycles.
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
To confirm the identity of the analyte and for quantitative analysis using Multiple Reaction Monitoring (MRM), tandem mass spectrometry (MS/MS) is employed.[7] In this process, the molecular ion (precursor ion) is isolated, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions (product ions) are mass-analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid reference standard
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (≥99%)
-
Ammonium acetate (optional, for mobile phase modification)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or other compatible material)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol. This solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to construct a calibration curve for quantitative analysis.
Sample Preparation (General Protocol)
Proper sample preparation is critical to minimize matrix effects and protect the LC-MS system.
-
For Simple Matrices (e.g., reaction mixtures): Dilute the sample in 50:50 ACN/water to a concentration within the calibration range.
-
For Complex Biological Matrices (e.g., plasma): a. Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at >10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% formic acid). f. Filter through a 0.22 µm syringe filter before injection.
LC-MS/MS Instrumental Parameters
The following table outlines the recommended starting parameters for an LC-MS/MS system.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for polar to moderately non-polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous phase for reverse-phase chromatography. Formic acid aids in protonation for positive ESI mode and improves peak shape.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic phase for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate | A standard gradient to ensure elution of the compound with good peak shape and to clean the column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with ESI sources. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the imidazole ring are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temperature | 120 °C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Temperature | 350 °C | Efficiently removes solvent from the ESI droplets. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Aids in the desolvation process. |
| Cone Voltage | 30 V | A moderate voltage to transfer ions into the mass analyzer while minimizing in-source fragmentation. |
| Collision Energy (for MS/MS) | 15-30 eV (Optimize for key fragments) | The energy required to induce fragmentation. This should be optimized for the specific instrument and desired fragmentation pathways.[9] |
Expected Results and Fragmentation Analysis
Based on the structure of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a predictable fragmentation pattern can be proposed.
Predicted Mass Spectra
The primary ion observed in the full scan MS spectrum in positive ESI mode will be the protonated molecular ion [M+H]⁺ at an m/z of 237.0426. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic A+2 peak at m/z 239.0396.
Proposed Fragmentation Pathway
Upon collision-induced dissociation, the [M+H]⁺ ion is expected to fragment at its weakest bonds. The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common fragmentation route for N-benzyl compounds.
Caption: Proposed CID fragmentation of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Summary of Expected Ions
The following table summarizes the key ions expected in the MS and MS/MS spectra. These fragments are ideal candidates for developing a Multiple Reaction Monitoring (MRM) method for quantification.
| m/z (Monoisotopic) | Ion Identity | Formula | Comments |
| 237.0426 | [M+H]⁺ | C₁₁H₁₀ClN₂O₂⁺ | Precursor ion for MS/MS. Will show a characteristic [M+2+H]⁺ peak at m/z 239.0396 due to the ³⁷Cl isotope. |
| 219.0321 | [M+H - H₂O]⁺ | C₁₁H₈ClN₂O⁺ | Loss of water from the carboxylic acid group. |
| 193.0530 | [M+H - CO₂]⁺ | C₁₀H₁₀ClN₂⁺ | Decarboxylation of the parent ion. |
| 125.0158 | [C₇H₆Cl]⁺ | C₇H₆Cl⁺ | Primary Fragment. Formation of the stable 4-chlorobenzyl cation via cleavage of the benzylic C-N bond. This is an excellent candidate for a quantitative transition. |
| 113.0346 | [C₄H₅N₂O₂]⁺ | C₄H₅N₂O₂⁺ | The protonated imidazole-4-carboxylic acid moiety resulting from benzylic cleavage. |
Conclusion
This application note outlines a comprehensive and robust LC-MS/MS method for the analysis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. By leveraging the principles of electrospray ionization and tandem mass spectrometry, this protocol enables sensitive and selective detection, quantification, and structural confirmation of the target analyte. The detailed experimental parameters and predicted fragmentation pathways provide a solid foundation for researchers in pharmaceutical development and related fields to implement this method, with the understanding that instrument-specific optimization is always a key step to achieving the highest quality data.
References
-
PubChem. (n.d.). Imidazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-chlorobenzyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Journal of Medicinal and Chemical Sciences.
-
Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development. Retrieved from [Link]
- El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives.
- Iida, H., et al. (1981).
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
- Bortoli, M., et al. (2019). Charge-Tagged N-Heterocyclic Carbenes (NHCs): Revealing the Hidden Side of NHC-Catalysed Reactions through Electrospray Ionization Mass Spectrometry. Chemistry – A European Journal.
-
Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]
-
Linsky, M., et al. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
E-Molecules. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Retrieved from [Link]
-
SIELC Technologies. (2018). 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
- Cole, M., et al. (2009). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
- Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
-
Gamoh, K., & Kudo, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. uab.edu [uab.edu]
- 5. researchgate.net [researchgate.net]
- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for Determining the Antimicrobial Activity of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Abstract
This comprehensive guide provides a detailed, validated protocol for assessing the antimicrobial efficacy of the novel synthetic compound, 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary steps for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a representative panel of pathogenic bacteria and fungi. The methodologies described herein are grounded in internationally recognized standards, ensuring data integrity and reproducibility. Beyond a mere recitation of steps, this note elucidates the scientific rationale behind critical experimental choices, fostering a deeper understanding of the principles of antimicrobial susceptibility testing.
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The development of novel antimicrobial agents is, therefore, a critical priority. Imidazole derivatives have long been a cornerstone of antimicrobial chemotherapy, particularly in the realm of antifungal agents.[1][2] Their mechanism of action often involves the inhibition of enzymes crucial for the synthesis of essential cell membrane components, such as ergosterol in fungi.[3][4][5] The structural scaffold of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a novel imidazole derivative, suggests its potential as a broad-spectrum antimicrobial agent. Imidazole compounds are known to exhibit antibacterial and antifungal properties by interfering with various cellular processes, including DNA replication, cell wall synthesis, and cell membrane integrity.[6][7] This protocol provides a robust framework for the systematic evaluation of its antimicrobial activity.
Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of this protocol is to quantify the antimicrobial activity of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. This is achieved through the determination of two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]
These parameters are determined using the broth microdilution method, a widely accepted and standardized technique that allows for the efficient testing of multiple concentrations of a compound against various microorganisms.[12][13] Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring the accuracy and comparability of results.[14][15][16][17]
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the sequential workflow for determining the MIC and MBC of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Caption: Experimental workflow for determining MIC and MBC.
Detailed Protocols
Preparation of Reagents and Microorganisms
4.1.1. Test Compound Stock Solution
-
Rationale: A high-concentration stock solution is prepared to facilitate accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects.
-
Protocol:
-
Accurately weigh 10 mg of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
-
Dissolve the compound in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
4.1.2. Microbial Strains
-
Rationale: A panel of clinically relevant and quality control strains is essential to determine the spectrum of activity and to ensure the validity of the experimental run. The chosen strains represent Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.
-
Recommended Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
-
-
Protocol:
-
Streak the microbial strains from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate at 35°C ± 2°C for 18-24 hours.
-
4.1.3. Inoculum Preparation
-
Rationale: Standardization of the inoculum density is critical for the reproducibility of MIC results.[18] The 0.5 McFarland turbidity standard corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria.[19]
-
Protocol:
-
Aseptically select 3-5 well-isolated colonies of the same morphological type from the agar plate.
-
Transfer the colonies to a tube containing 5 mL of sterile saline (0.85% NaCl).
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the 96-well plate.
-
Broth Microdilution for MIC Determination
-
Rationale: This method allows for the simultaneous testing of a range of compound concentrations in a small volume, making it a high-throughput and cost-effective approach.
-
Protocol:
-
Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. For Candida albicans, use RPMI-1640 medium.
-
Prepare an intermediate dilution of the test compound stock solution in broth.
-
Add 200 µL of the appropriate concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (broth and inoculum, no compound), and well 12 will be the negative control (broth only).
-
Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of MBC
-
Rationale: The MBC provides information on whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
-
Protocol:
-
From the wells showing no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), aspirate 10 µL and spot-plate onto a fresh, antibiotic-free agar plate.
-
Also, plate 10 µL from the positive control well to confirm the initial inoculum count.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]
-
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | Bactericidal |
| Enterococcus faecalis | ATCC 29212 | 16 | 64 | Bacteriostatic |
| Escherichia coli | ATCC 25922 | 32 | >128 | - |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 | Resistant |
| Candida albicans | ATCC 90028 | 4 | 8 | Fungicidal |
Self-Validating System: Quality Control Measures
To ensure the trustworthiness and validity of the results, the following quality control measures are mandatory:
-
Positive Control: A well containing the microorganism and growth medium without the test compound must show adequate growth.
-
Negative Control: A well containing only the growth medium must remain clear, indicating the sterility of the medium.
-
Reference Strains: The use of ATCC quality control strains with known MIC values for standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included in each experimental run to validate the assay performance.
-
Solvent Control: A control containing the highest concentration of the solvent (e.g., DMSO) used in the assay should be included to ensure it does not inhibit microbial growth.
Conclusion
This application note provides a comprehensive and scientifically rigorous protocol for the evaluation of the antimicrobial activity of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. By adhering to these detailed methodologies and incorporating the stipulated quality control measures, researchers can generate reliable and reproducible data that will be instrumental in the preclinical assessment of this novel compound. The insights gained from these assays will guide further drug development efforts, including mechanism of action studies and in vivo efficacy trials.
References
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]
-
Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved from [Link]
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved from [Link]
-
Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016, December 29). NIH. Retrieved from [Link]
-
Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019, February 3). ResearchGate. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
Clinical Breakpoint Tables. (n.d.). EUCAST. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI. Retrieved from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]
-
EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved from [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). NIH. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020, September 15). DergiPark. Retrieved from [Link]
-
The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. Retrieved from [Link]
-
Synthesis and antimicrobial activity evaluation of imidazole derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. (n.d.). MDPI. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Retrieved from [Link]
-
Mechanisms of action of the antimycotic imidazoles. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020, May 7). CABI Digital Library. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.). CHAIN. Retrieved from [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). NIH. Retrieved from [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanisms of action in antifungal drugs | Research Starters. (n.d.). EBSCO. Retrieved from [Link]
-
EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). EUCAST. Retrieved from [Link]
-
Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. (n.d.). PubMed. Retrieved from [Link]
-
Determination of MIC by Broth Dilution Method. (2017, November 15). YouTube. Retrieved from [Link]
-
Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. (n.d.). Oxford Academic. Retrieved from [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. Retrieved from [Link]
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 3. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. emerypharma.com [emerypharma.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. microchemlab.com [microchemlab.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 16. EUCAST: EUCAST - Home [eucast.org]
- 17. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. chainnetwork.org [chainnetwork.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We provide in-depth, field-proven insights into common side reactions, their mechanistic origins, and robust troubleshooting strategies to optimize your reaction outcomes.
The synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is typically approached via a two-step process: first, the N-alkylation of an imidazole-4-carboxylic acid ester, followed by the hydrolysis of the ester to the final carboxylic acid. While seemingly straightforward, each step presents unique challenges that can lead to impurities and reduced yields. This guide addresses these issues in a practical question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you might observe in your experiments, providing causal explanations and actionable solutions.
Problem 1: Low Yield and Isomeric Impurities After N-Alkylation
Question: My N-alkylation of ethyl imidazole-4-carboxylate with 4-chlorobenzyl chloride resulted in a low yield of the desired product. Chromatographic and NMR analysis shows a significant amount of an isomeric impurity that is difficult to separate. What is this impurity and how can I improve the regioselectivity?
Answer: This is the most common challenge in this synthesis. The impurity is almost certainly the undesired regioisomer, ethyl 1-(4-chlorobenzyl)-1H-imidazole-5-carboxylate.
Causality: An unsymmetrically substituted imidazole, like ethyl imidazole-4-carboxylate, possesses two reactive nitrogen atoms (N-1 and N-3). When deprotonated, the resulting imidazolate anion is an ambident nucleophile, with the negative charge delocalized across both nitrogens.[1] Alkylation can therefore occur at either nitrogen, leading to a mixture of N-1,4 and N-1,5 substituted products. The ratio of these isomers is highly dependent on electronic effects, steric hindrance, and the specific reaction conditions employed.[2][3][4]
-
Electronic Effects: The electron-withdrawing carboxylate group at the C-4 position deactivates the adjacent N-3 nitrogen, making the more distant N-1 the more nucleophilic and generally favored site of attack.[2]
-
Steric Effects: The substituent at C-4 can sterically hinder the approach of the alkylating agent to the adjacent N-3, further favoring alkylation at the less hindered N-1.[3][4] However, the interplay of these factors can be complex.
Solutions & Optimization Protocol:
-
Choice of Base and Solvent: The reaction mechanism and, consequently, the product ratio are heavily influenced by the reaction medium.[2]
-
Recommended (for higher N-1,4 selectivity): Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF. This ensures complete deprotonation to the imidazolate anion, where electronic and steric factors strongly favor N-1 alkylation.
-
Alternative: Weaker bases like potassium carbonate (K₂CO₃) in a solvent like acetonitrile can also be used, but may result in a less favorable isomer ratio as the reaction can proceed on the neutral imidazole ring.
-
-
Temperature Control:
-
Perform the deprotonation step at 0 °C to control the exothermic reaction of NaH with the solvent and substrate.
-
Add the 4-chlorobenzyl chloride slowly at 0 °C and then allow the reaction to warm to room temperature. This minimizes side reactions and improves selectivity.
-
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base to ensure full deprotonation. Use a stoichiometric amount (1.0 equivalents) of 4-chlorobenzyl chloride to avoid secondary reactions.
Optimized Protocol for N-Alkylation:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF, add a solution of ethyl imidazole-4-carboxylate (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add a solution of 4-chlorobenzyl chloride (1.0 eq.) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Formation of a Polar, Water-Soluble Byproduct
Question: After the N-alkylation workup, I've noticed a significant portion of my material remains in the aqueous layer, and I've isolated a highly polar byproduct that appears to be a salt. What could this be?
Answer: This byproduct is likely a 1,3-dialkylated imidazolium salt.
Causality: After the initial N-alkylation, the resulting product, ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate, can act as a nucleophile itself and react with a second molecule of 4-chlorobenzyl chloride. This forms a quaternary imidazolium salt, which is highly polar and often water-soluble.[5] This side reaction is favored by:
-
Using a significant excess of the alkylating agent.
-
Higher reaction temperatures, which increase the rate of the second alkylation.
Solutions:
-
Strict Stoichiometric Control: Use no more than 1.0 equivalent of 4-chlorobenzyl chloride. If the reaction is sluggish, it is better to have some unreacted starting material than to form the difficult-to-remove imidazolium salt.
-
Controlled Addition: Add the alkylating agent slowly and at a low temperature (0 °C) to maintain a low instantaneous concentration, minimizing the chance of a second alkylation event.
Problem 3: Incomplete Ester Hydrolysis
Question: My final product contains a significant amount of the starting ester, ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate, even after attempting hydrolysis. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is typically a result of insufficient reaction time, temperature, or base concentration.
Causality: Saponification (base-catalyzed hydrolysis) of the ester is a bimolecular reaction. The presence of the bulky chlorobenzyl group and the heterocyclic ring can create some steric hindrance, slowing the reaction compared to simpler esters. Additionally, if the ester is not fully soluble in the aqueous base, the reaction will be slow and inefficient.
Solutions:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If it is proceeding slowly, extend the reaction time. Gentle heating (e.g., 40-60 °C) can significantly accelerate the rate of hydrolysis.
-
Use a Co-solvent: To improve solubility, perform the hydrolysis in a mixture of water and a miscible organic solvent like methanol, ethanol, or THF. This creates a homogeneous solution and facilitates the reaction.
-
Increase Base Concentration: Use a more concentrated solution of NaOH or KOH (e.g., 2-4 M) and ensure at least 2-3 equivalents of the base are used to drive the equilibrium towards the carboxylate salt.
Optimized Protocol for Hydrolysis:
-
Dissolve the crude ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate (1.0 eq.) in a mixture of methanol and 2M aqueous sodium hydroxide (1:1 v/v).
-
Stir the solution at room temperature or heat gently to 50 °C for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Once complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0-5 °C in an ice bath.
-
Slowly acidify the solution with 2M HCl with vigorous stirring to precipitate the product. The target pH for maximal precipitation is typically around the isoelectric point of the molecule (approx. pH 3-4).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Problem 4: Low Yield of Final Product Due to Decarboxylation
Question: The hydrolysis reaction appears complete by TLC, but my isolated yield of the final carboxylic acid is very low. Could another side reaction be occurring during the workup?
Answer: Yes, it is possible that your product is undergoing decarboxylation.
Causality: Imidazole-4-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh acidic conditions, especially when heated. If the acidification step during workup is performed at high temperatures or with a large excess of strong acid, you can lose your carboxyl group and form 1-(4-chlorobenzyl)-1H-imidazole as a byproduct, which may be lost during workup or purification.
Solutions:
-
Controlled Acidification: Always perform the precipitation of the final product by acidification at low temperatures (0-5 °C).
-
Careful pH Adjustment: Add the acid slowly and monitor the pH. Avoid adding a large excess of acid; aim for the pH that gives the maximum precipitation of your product.
-
Avoid Heating During Workup: Do not heat the acidic mixture after precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for success in this synthesis? A1: Controlling the regioselectivity of the N-alkylation step. Failing to do so results in an isomeric mixture that is often challenging and costly to separate, directly impacting the yield and purity of the final product.
Q2: Is it better to start from imidazole-4-carboxylic acid directly instead of its ester? A2: It is highly recommended to start with the ester. The carboxylic acid group is acidic and would react with the base used for the N-alkylation. This would require using at least two equivalents of base and could lead to side reactions at the carboxylate group, such as esterification if an alcohol is present. Protecting the carboxylic acid as an ester is the standard and most efficient strategy.
Q3: Can I use 4-chlorobenzyl bromide instead of the chloride? A3: Yes, you can. Alkyl bromides are generally more reactive than alkyl chlorides. This means the reaction may proceed faster or at a lower temperature. However, this increased reactivity also raises the risk of the dialkylation side reaction. If you use the bromide, it is even more critical to use strict stoichiometric control and low temperatures.
Visualizing the Reaction & Side Products
The following diagram illustrates the desired synthetic pathway and the key side reactions that can occur.
Caption: Main synthesis pathway and common side reactions.
Summary of N-Alkylation Parameters
| Parameter | Recommended Condition | Rationale & Impact on Side Reactions |
| Base | Sodium Hydride (NaH) | Forms the imidazolate anion, maximizing electronic and steric control to favor the desired N-1,4 isomer over the N-1,5 isomer.[2] |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents that solubilize the imidazolate salt without interfering with the reaction. |
| Temperature | 0 °C to Room Temp | Low temperature for deprotonation and addition of alkylating agent minimizes the risk of dialkylation and other exothermic side reactions. |
| Stoichiometry | 1.0 eq. Alkylating Agent | Prevents the formation of the 1,3-dialkylated imidazolium salt byproduct.[5] |
References
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
N-Alkylation of imidazoles. University of Otago. Available at: [Link]
-
This is why selective N-alkylation of imidazoles is difficult. Reddit. Available at: [Link]
-
Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. ResearchGate. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Available at: [Link]
Sources
Technical Support Center: Navigating the Solution Stability of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid
Welcome to the dedicated technical support guide for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. As a key intermediate and structural motif in modern drug discovery, understanding its behavior in solution is critical for reproducible and reliable experimental outcomes. This guide is designed to provide researchers, medicinal chemists, and formulation scientists with practical, in-depth insights into the potential stability challenges associated with this molecule. Drawing upon established principles of imidazole chemistry and our extensive field experience, we present a series of troubleshooting guides and frequently asked questions to proactively address issues you may encounter.
Introduction to the Molecule: A Stability Perspective
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid incorporates three key chemical features that dictate its stability profile in solution:
-
The Imidazole Ring: An aromatic heterocycle that is generally stable but can be susceptible to oxidation and photodegradation under certain conditions.[1] Its amphoteric nature means its protonation state is pH-dependent, which can influence its reactivity.[2][3]
-
The Carboxylic Acid Group: This functional group's ionization state is highly dependent on the solution's pH. It can also participate in esterification or decarboxylation reactions under specific conditions.
-
The 4-Chlorobenzyl Group: A generally stable substituent, however, the benzylic position can be susceptible to oxidation. The chlorine atom is a deactivating group, which can influence the electron density of the benzyl ring.
This guide will explore the practical implications of these structural features on the molecule's stability in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solution of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is showing a yellow discoloration over time. What could be the cause?
Discoloration, particularly yellowing, is often an indicator of degradation, likely through oxidative pathways.
Potential Causes and Explanations:
-
Oxidation of the Imidazole Ring: Imidazole moieties can be susceptible to autoxidation, especially in the presence of light, air (oxygen), and certain metal ions.[1] This process can lead to the formation of colored byproducts.
-
Benzylic Oxidation: The benzylic carbon atom (the CH₂ group connecting the chlorophenyl ring to the imidazole) can be a site for oxidation, leading to the formation of corresponding ketones or other oxidized species.
Troubleshooting and Mitigation Strategies:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use high-purity, degassed solvents. Peroxides in older ether-type solvents (like THF or dioxane) can initiate oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[1]
-
Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream application.
FAQ 2: I'm observing poor solubility and precipitation of the compound in my neutral aqueous buffer. How can I improve its solubility and stability?
The solubility of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is highly pH-dependent due to its amphoteric nature, containing both a basic imidazole ring and an acidic carboxylic acid group.[2][3]
Understanding the pH-Solubility Profile:
-
Acidic pH (e.g., pH < 4): The imidazole ring will be protonated (imidazolium cation), and the carboxylic acid will be in its neutral form. The positive charge should enhance aqueous solubility.
-
Neutral pH (e.g., pH ~7): The molecule may exist as a zwitterion, with a protonated imidazole and a deprotonated carboxylate. While zwitterions can be soluble, intermolecular interactions might lead to precipitation if the overall charge is balanced. The compound might also be in its neutral form, which is expected to have lower aqueous solubility.
-
Alkaline pH (e.g., pH > 8): The carboxylic acid will be deprotonated (carboxylate anion), and the imidazole ring will be neutral. The negative charge should increase aqueous solubility.
Troubleshooting and Protocol for Solubility Enhancement:
-
pH Adjustment: The most effective way to enhance aqueous solubility is by adjusting the pH.
-
For acidic conditions, add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
For alkaline conditions, add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
-
Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent.
-
Commonly used water-miscible organic solvents include DMSO, DMF, ethanol, or acetonitrile.
-
Protocol: Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration, as high levels of organic solvents can affect biological assays.
-
Data Presentation: Predicted pH-Dependent Species
| pH Range | Predominant Species of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | Expected Aqueous Solubility |
| < 4 | Imidazolium cation, neutral carboxylic acid | High |
| 4 - 7 | Zwitterion or neutral molecule | Potentially low |
| > 8 | Neutral imidazole, carboxylate anion | High |
FAQ 3: I suspect my compound is degrading during my experiment which involves heating. What is the likely degradation pathway?
Thermal degradation can occur, and the most probable pathway for this class of molecules is decarboxylation.
Causality of Thermal Degradation:
-
Decarboxylation: Carboxylic acids, particularly those attached to heterocyclic rings, can undergo decarboxylation (loss of CO₂) upon heating. This would result in the formation of 1-(4-chlorobenzyl)-1H-imidazole.
Experimental Workflow for Investigating Thermal Stability:
Caption: Workflow for assessing thermal stability.
Mitigation Strategies:
-
Avoid prolonged heating of solutions containing 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
-
If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature.
-
Analyze samples promptly after any heating steps.
FAQ 4: Can I expect hydrolysis to be a significant stability issue?
Based on the structure, hydrolysis is not expected to be a primary degradation pathway under typical experimental conditions (neutral pH).
Mechanistic Explanation:
-
The core structure of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid does not contain functional groups that are highly susceptible to hydrolysis, such as esters, amides, or nitriles. The imidazole ring itself can be cleaved under very harsh acidic or basic conditions, but this is unlikely in most experimental settings.[4]
When to Consider Hydrolysis:
-
Extreme pH: If your experimental conditions involve very strong acids or bases, especially at elevated temperatures, the stability of the imidazole ring should be considered.
-
Forced Degradation Studies: In the context of formal stability testing for drug development, forced degradation studies under harsh hydrolytic conditions are a standard practice to identify potential, albeit unlikely, degradation products.[5]
Summary of Stability Considerations and Best Practices
| Stability Concern | Key Influencing Factors | Recommended Best Practices |
| Oxidation | Oxygen, light, metal ions | - Store under inert gas.- Use amber vials or protect from light.- Use high-purity, degassed solvents. |
| Solubility/Precipitation | pH | - Adjust pH to acidic (<4) or alkaline (>8) for aqueous solutions.- Use co-solvents like DMSO for stock solutions. |
| Thermal Degradation | High temperatures | - Avoid prolonged heating.- Use the lowest effective temperature for necessary heating steps. |
| Photodegradation | Exposure to UV or high-intensity light | - Handle solutions in a light-protected environment.- Store in amber containers. |
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways.
References
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
de Oliveira, B. G., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6927. Retrieved from [Link]
-
Wright, J. E., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(24), 7849–7857. Retrieved from [Link]
-
Wang, S., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4983. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3049. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description [Video]. YouTube. Retrieved from [Link]
-
Haggag, S. S. (2010). Ligating properties of 1H-imidazole-4-carboxylic acid. Journal of Coordination Chemistry, 63(14-16), 2539-2549. Retrieved from [Link]
-
Rashid Roni, M. S., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1182–1192. Retrieved from [Link]
-
Yang, H., et al. (2012). 1H-1,2,4-Triazole as solvent for imidazolium methanesulfonate. RSC Advances, 2(14), 5949-5956. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
Vlase, G., et al. (2013). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 58(7-8), 583-591. Retrieved from [Link]
-
Shirinian, V. Z., et al. (2020). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112185. Retrieved from [Link]
-
Alder, R. W., et al. (2004). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 126(44), 14551–14562. Retrieved from [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajrconline.org [ajrconline.org]
Technical Support Center: Navigating the Solubility Challenges of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Welcome to the technical support guide for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (CAS No. 725234-31-1). This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As a molecule possessing both acidic and basic functional groups alongside a significant hydrophobic region, its solubility behavior can be complex and highly dependent on the solvent environment.
This guide provides a structured approach to understanding and overcoming these challenges, offering field-proven insights, step-by-step protocols, and troubleshooting FAQs to ensure the success and reproducibility of your experiments.
Compound Overview
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a carboxylic acid group, an imidazole ring, and a chlorobenzyl moiety. This unique structure confers properties that are of interest in various research fields, but it also presents a classic solubility dilemma: the hydrophilic, ionizable groups are appended to a hydrophobic backbone. Understanding this structural interplay is the key to manipulating its solubility.
Table 1: Physicochemical Properties of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 725234-31-1 | [1] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [1] |
| Molecular Weight | 236.65 g/mol | [1] |
| Structure | Imidazole ring with a 4-chlorobenzyl group at position 1 and a carboxylic acid at position 4. | [1] |
| Predicted LogP | ~2.0 - 2.5 | Inferred from similar structures[2] |
| Functional Groups | Carboxylic Acid (acidic), Imidazole (basic/can be protonated), Chlorophenyl (hydrophobic) | N/A |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My compound won't dissolve in aqueous buffers. Why is it so poorly soluble?
A1: The low aqueous solubility stems from a combination of factors inherent to its molecular structure:
-
Hydrophobic Chlorobenzyl Group: The 4-chlorobenzyl group is large and non-polar, contributing significantly to the molecule's overall hydrophobicity and driving it out of the aqueous phase.
-
Amphoteric Nature & Isoelectric Point: The molecule is amphoteric, meaning it has both an acidic group (carboxylic acid, pKa ~2-4) and a basic group (imidazole, pKa of conjugate acid ~6-7)[3]. At a specific pH, known as the isoelectric point (pI), the net charge on the molecule will be zero. In this zwitterionic or neutral state, intermolecular attractions (like hydrogen bonding between the carboxylate and protonated imidazole of adjacent molecules) are maximized, and interaction with water is minimized, leading to minimal solubility.
-
Crystal Lattice Energy: In its solid state, the compound is stabilized by energy in its crystal lattice. For the compound to dissolve, the energy of solvation (the interaction energy between the solute and solvent molecules) must be sufficient to overcome this lattice energy. For poorly soluble compounds, this is often not the case in plain water.
Q2: How can I systematically improve the aqueous solubility of my compound?
A2: A multi-pronged approach is most effective. The key is to disrupt the forces that favor the solid state and enhance the compound's interaction with water.
-
Strategy 1: pH Adjustment (Primary Method) This is the most powerful tool for this compound. By adjusting the pH, you ionize the functional groups, breaking the strong intermolecular forces and dramatically increasing affinity for water.[4]
-
To create an anionic salt: Adjust the pH to be at least 2 units above the carboxylic acid pKa (e.g., pH > 6). Use a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.
-
To create a cationic salt: Adjust the pH to be at least 2 units below the imidazole's conjugate acid pKa (e.g., pH < 4). Use an acid like hydrochloric acid (HCl) to protonate the imidazole ring, forming a soluble imidazolium salt.
-
-
Strategy 2: Use of Co-solvents Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[5]
-
Common choices: Dimethyl sulfoxide (DMSO), ethanol, N,N-dimethylformamide (DMF), polyethylene glycols (e.g., PEG300, PEG400), and propylene glycol (PG).[4]
-
Best Practice: First, dissolve the compound in a minimal amount of a strong organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock into your aqueous buffer. Be aware of the final co-solvent concentration, as high levels can affect biological assays.
-
-
Strategy 3: Inclusion Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic chlorobenzyl group of your compound can become encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the complex enhances aqueous solubility.[4]
-
Strategy 4: Addition of Surfactants Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate your compound, while the hydrophilic shell interacts with water, effectively solubilizing it.[4]
Q3: I dissolved my compound in 100% DMSO for a stock solution, but it precipitates immediately when I add it to my cell culture media or PBS. What's happening and how do I fix it?
A3: This is a very common issue known as "crashing out." The compound is soluble in the organic stock solvent but becomes supersaturated and precipitates when diluted into a predominantly aqueous environment where its solubility is much lower.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to aim for a lower final concentration in your aqueous medium.[7]
-
Increase Co-solvent Carryover: When diluting your stock, ensure the final solution contains a sufficient percentage of the co-solvent to maintain solubility. For example, instead of a 1:1000 dilution (0.1% DMSO), try a 1:100 dilution (1% DMSO) or 1:50 (2% DMSO), if your experimental system can tolerate it.[7]
-
Check the Final pH: The pH of your final aqueous buffer is critical. If your buffer pH is near the compound's isoelectric point, it will be especially prone to precipitation. Ensure the final pH is optimal for solubility (e.g., >7.5 or <4.0).[7]
-
Change the Dilution Method: Instead of adding the DMSO stock directly to the bulk buffer, try adding the stock to a small volume of buffer first while vortexing vigorously to aid initial dispersion, then bring it up to the final volume.
Logical & Experimental Workflows
Solubility Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Caption: A decision tree for systematically addressing solubility issues.
Impact of pH on Molecular Form and Solubility
The ionization state of the molecule is directly controlled by the pH of the solvent, which in turn dictates its solubility.
Caption: Relationship between pH, ionization state, and solubility.
Experimental Protocols
Protocol 1: The Shake-Flask Method for Equilibrium Solubility Determination
This protocol determines the thermodynamic equilibrium solubility of the compound in a specific medium, which is considered the gold standard.[8]
Materials:
-
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (solid)
-
Selected solvent/buffer (e.g., pH 7.4 PBS, pH 2.0 Glycine-HCl buffer)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg) such that undissolved solid remains visible at the end of the experiment.
-
Add Solvent: Add a precise volume of the desired solvent/buffer (e.g., 1 mL).
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker. Equilibrate for 24-48 hours. A constant temperature is crucial.
-
Phase Separation: After equilibration, let the vials stand for 30 minutes to allow larger particles to settle.
-
Clarify the Supernatant: Carefully withdraw the supernatant. To remove any remaining undissolved solid, either:
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filter: Filter the supernatant through a 0.22 µm syringe filter. Discard the first few drops to saturate the filter membrane.
-
-
Dilute and Analyze: Accurately dilute the clear supernatant with a suitable mobile phase or solvent.
-
Quantify: Determine the concentration of the compound in the diluted sample using a pre-validated HPLC-UV method against a standard curve.
-
Calculate Solubility: Back-calculate the original concentration in the undiluted supernatant to determine the solubility in units like µg/mL or mM.
Protocol 2: High-Throughput Kinetic Solubility Screening via Nephelometry
This method is faster than the shake-flask method and is ideal for screening multiple solvent conditions to find promising leads for formulation development. It measures the concentration at which the compound begins to precipitate from a DMSO stock solution added to an aqueous buffer.[9][10]
Materials:
-
Concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Aqueous buffers of interest (e.g., various pH values).
-
384-well microplates.
-
Acoustic liquid handler or serial dilution robot.
-
Microplate nephelometer (e.g., NEPHELOstar Plus).
Procedure:
-
Prepare Plate: Dispense the aqueous buffers into the wells of a 384-well plate.
-
Create Concentration Gradient: Use a liquid handler to dispense varying amounts of the DMSO stock solution into the buffer-filled wells to create a concentration gradient. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubate: Briefly shake the plate and incubate for a set period (e.g., 2 hours) at room temperature to allow precipitation to occur.
-
Measure Light Scatter: Read the plate on a microplate nephelometer. The instrument measures the light scattered by the insoluble particles (precipitate) in each well.
-
Determine Solubility Limit: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO only). This value can be interpolated from the concentration-response curve.
References
-
Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem. National Center for Biotechnology Information. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Publications. ACS Omega. [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Journal of Chemical & Engineering Data. ACS Publications. [Link]
-
1-(4-chlorobenzyl)-1H-imidazole | C10H9ClN2 | CID 2779191 - PubChem. National Center for Biotechnology Information. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Rheolution. [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC. National Center for Biotechnology Information. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University. [Link]
-
Imidazole - Wikipedia. Wikipedia. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Ligating properties of 1H-imidazole-4-carboxylic acid - ResearchGate. ResearchGate. [Link]
-
Drug solubility: why testing early matters in HTS | BMG LABTECH. BMG LABTECH. [Link]
-
Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid - ResearchGate. ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. National Center for Biotechnology Information. [Link]
-
Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition - MDPI. MDPI. [Link]
Sources
- 1. 725234-31-1|1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1-(4-chlorobenzyl)-1H-imidazole | C10H9ClN2 | CID 2779191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. rheolution.com [rheolution.com]
- 10. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring reproducibility and high yields.
Introduction to the Synthesis
The synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a crucial step in the development of various pharmacologically active molecules. The most common and reliable synthetic route involves a two-step process:
-
N-Alkylation: A nucleophilic substitution reaction where an ester of imidazole-4-carboxylic acid is alkylated with 4-chlorobenzyl halide. This approach protects the carboxylic acid from acting as a competing nucleophile and improves the solubility of the starting material in common organic solvents.
-
Saponification (Ester Hydrolysis): The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
This guide will focus on optimizing each of these critical steps.
Caption: Two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield in the N-Alkylation Step (Step 1)
Possible Cause 1: Ineffective Deprotonation of the Imidazole Ring. The N-alkylation reaction requires the deprotonation of the imidazole nitrogen to form the imidazolide anion, which then acts as the nucleophile. If the base is not strong enough or if reaction conditions are not optimal, this deprotonation will be inefficient.
Solutions:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases often lead to higher yields and faster reaction times. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the imidazole.
-
Expert Tip: When using NaH, ensure strictly anhydrous conditions. Any moisture will quench the hydride, rendering it inactive. Use anhydrous solvents and dry glassware.
-
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the imidazolide anion.
Possible Cause 2: Poor Quality of Reagents.
-
4-Chlorobenzyl Chloride: This reagent can degrade over time. It is advisable to use a freshly opened bottle or to purify older material.
-
Solvents: The presence of water in solvents can be a significant issue, especially when using reactive bases like NaH.
Solutions:
-
Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
Use anhydrous solvents, especially for moisture-sensitive reagents.
Problem 2: Formation of a Mixture of Isomers (Regioselectivity Issue)
You may observe the formation of two products: the desired 1,4-disubstituted product and the undesired 1,5-disubstituted isomer.
Scientific Explanation: The starting material, imidazole-4-carboxylic acid (or its ester), is an unsymmetrical imidazole. This means the two nitrogen atoms in the ring are in different chemical environments. Alkylation can potentially occur at either nitrogen. The outcome is governed by a combination of electronic and steric factors.[1][2]
-
Electronic Effects: The carboxylate group at the C4 position is electron-withdrawing. This effect deactivates the adjacent nitrogen (N3), making the more distant nitrogen (N1) more nucleophilic and therefore more likely to be the site of alkylation.[1]
-
Steric Effects: The substituent at C4 can sterically hinder the approach of the alkylating agent to the adjacent N3 nitrogen, further favoring alkylation at the less hindered N1 position.
Caption: Factors influencing regioselective N-alkylation.
Solutions:
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
-
Purification: While optimizing for a single isomer is ideal, often a mixture is obtained. These isomers can typically be separated by column chromatography. Careful selection of the mobile phase is key.
Problem 3: Incomplete or Slow Ester Hydrolysis (Step 2)
Possible Cause: Insufficient Hydrolysis Conditions. The ester of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate can be sterically hindered, making hydrolysis more difficult than for simple esters.
Solutions:
-
Increase Temperature: Heating the reaction mixture under reflux is standard practice for ester hydrolysis.[3]
-
Increase Base Concentration: Using a more concentrated solution of NaOH (e.g., 2-4 M) can accelerate the reaction.
-
Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like methanol or THF can improve the reaction rate by creating a homogeneous solution.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. Reactions should be run until the starting material is no longer visible.
Problem 4: Difficulty in Isolating the Final Product
Possible Cause: Incorrect pH during Workup. The final product is an amino acid, meaning it has both a basic (imidazole) and an acidic (carboxylic acid) functional group. It is amphoteric and its solubility is highly dependent on pH.
Solution:
-
After hydrolysis, the product exists as the sodium carboxylate salt, which is soluble in water. To precipitate the neutral product, the solution must be carefully acidified. The isoelectric point (pI) is the pH at which the molecule has a net-zero charge and minimum solubility. For this molecule, careful acidification to a pH of approximately 3-5 with an acid like HCl will cause the product to precipitate out of the solution.[2] Adding too much acid will protonate the imidazole ring, forming a hydrochloride salt which may be more soluble in water.
Frequently Asked Questions (FAQs)
Q1: Why is it better to alkylate the ester of imidazole-4-carboxylic acid rather than the acid itself? A1: There are two main reasons. First, the carboxylic acid proton is much more acidic than the N-H proton of the imidazole. Adding a base would deprotonate the carboxylic acid first, forming a carboxylate which is unreactive towards alkylation. You would need at least two equivalents of a very strong base to deprotonate both the acid and the imidazole N-H, which can lead to side reactions. Second, the ester is generally more soluble in organic solvents used for the alkylation reaction, leading to a more efficient and homogeneous reaction.
Q2: Which base is best for the N-alkylation step? A2: The "best" base depends on your experimental setup, scale, and safety considerations. Here is a comparison of common choices:
| Base | Solvent | Temperature | Pros | Cons |
| NaH | Anhydrous THF, DMF | 0 °C to RT | High reactivity, irreversible deprotonation, high yields. | Moisture sensitive, requires handling of mineral oil dispersion, generates H₂ gas. |
| K₂CO₃ | DMF, Acetonitrile | RT to 80 °C | Easy to handle, inexpensive, safer than NaH. | Slower reaction times, may require heat, equilibrium reaction. |
| Cs₂CO₃ | DMF, Acetonitrile | RT to 80 °C | More reactive than K₂CO₃, can give higher yields in difficult cases. | More expensive. |
Q3: Can I use 4-chlorobenzyl bromide instead of the chloride? A3: Yes. Benzyl bromides are generally more reactive alkylating agents than benzyl chlorides due to bromide being a better leaving group. This may lead to faster reaction times, but it could also potentially decrease selectivity or increase the formation of side products. The choice may depend on the cost and availability of the starting materials.
Q4: How can I confirm that I have synthesized the correct regioisomer? A4: The most definitive method is 1D and 2D NMR spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show the correlation between the benzylic protons of the 4-chlorobenzyl group and the carbons of the imidazole ring (C2 and C5). This will unambiguously determine which nitrogen the benzyl group is attached to.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate
This protocol is a representative procedure based on common literature methods for N-alkylation of imidazole esters.[4]
Materials:
-
Ethyl imidazole-4-carboxylate
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add ethyl imidazole-4-carboxylate (1.0 eq).
-
Add anhydrous DMF (approximately 5-10 mL per gram of starting ester).
-
Add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
If a precipitate forms, filter the solid, wash with water, and dry under vacuum. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure product.
Protocol 2: Hydrolysis to 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
This protocol is a standard saponification procedure.[3]
Materials:
-
Ethyl 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), concentrated or 1M solution
Procedure:
-
Dissolve the ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq, e.g., 2M NaOH).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting ester is completely consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully add HCl dropwise with stirring to adjust the pH to ~4.
-
A white precipitate of the product should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash it thoroughly with cold water, and dry it in a vacuum oven to yield the final product.
References
- U.S. Patent 8,618,308 B2, "Process for the preparation of 4-(1-hydroxy-1-methylethyl)
-
Kavala, V., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 93-103. ([Link])
-
LookChem, "Preparation of Ethyl imidazole-4-carboxylate" ([Link])
-
Request PDF, "A New Process To Prepare 1-(4-Chlorobenzyl)-1 H -imidazole-4,5-dicarboxamide, a Potential Anticoccidial Agent" ([Link])
-
Nikitina, E. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-248. ([Link])
-
Grimmett, M. R. (1982). N-Alkylation of imidazoles (Thesis, University of Otago). ([Link])
-
Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 50(24), 5726-5730. ([Link])
-
Organic Chemistry Portal, "Imidazole synthesis" ([Link])
-
Caprioli, F. (2018). Enantioselective auto- and cross catalytic reactions (Doctoral dissertation, University of Groningen). ([Link])
-
Altenhoff, A. M., et al. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 71(25), 9638-9641. ([Link])
-
Clark, J. (2004). "Hydrolysing Esters". Chemguide. ([Link])
-
Journal of Chemical and Pharmaceutical Research, "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan" ([Link])
-
O'Connor, C. J., & Smith, R. A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3805-3818. ([Link])
-
MedCrave, "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction" ([Link])
-
Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079-2086. ([Link])
-
Al-Tel, T. H. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2304-2315. ([Link])
-
Pandey, R. K., et al. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. Arkivoc, 2022(9), 1-13. ([Link])
-
ResearchGate, "Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate" ([Link])
-
Alam, S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. ([Link])
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Enzyme Inhibition Assays with 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for researchers utilizing 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid in enzyme inhibition assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the scientific integrity of your results. As a novel inhibitor, this compound presents unique challenges and opportunities. This resource synthesizes established principles of enzyme kinetics with specific insights into the compound's chemical moieties—the imidazole ring, the carboxylic acid group, and the chlorobenzyl substituent—to offer a comprehensive support framework.
Frequently Asked Questions (FAQs)
I. Compound Handling and Solubility Issues
Question 1: My compound, 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, is not dissolving well in my aqueous assay buffer. What should I do?
Answer:
Poor aqueous solubility is a common challenge for organic molecules. The key is to find a suitable stock solution solvent and a final concentration in your assay that avoids precipitation.
-
Understanding the Compound's Properties: Your compound has both polar (imidazole, carboxylic acid) and non-polar (chlorobenzyl group) features. This amphipathic nature can make solubility tricky. Imidazole-4-carboxylic acid itself is a zwitterion at physiological pH, which can influence its solubility.[1]
-
Recommended Solvents for Stock Solutions:
-
Start with 100% DMSO (Dimethyl Sulfoxide) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the final concentration of DMSO in your assay is low (typically ≤1%) to avoid off-target effects on enzyme activity. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO. Gentle warming or vortexing can aid dissolution.
-
Serial Dilutions: Perform serial dilutions of your stock solution in your assay buffer.
-
Visual Inspection: After each dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). It is also good practice to measure the absorbance of the solution at a wavelength where the compound does not absorb to check for light scattering from precipitates.
-
Determine the Solubility Limit: The highest concentration that remains clear is your working solubility limit in the assay buffer. Do not exceed this concentration in your experiments.
-
Table 1: Recommended Solvent and Final Assay Concentrations
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | High solubilizing power for many organic compounds. |
| Stock Concentration | 10-50 mM | Allows for small volumes to be added to the assay, minimizing solvent effects. |
| Final Assay Solvent | ≤1% DMSO (or other organic solvent) | Minimizes interference with enzyme structure and function. |
| Final Compound Conc. | Below the determined solubility limit | Prevents compound precipitation, which can lead to false-positive or irreproducible results. |
II. Unexpected Inhibition Results
Question 2: I am not observing any inhibition, or the inhibition is very weak. What could be the reason?
Answer:
This can be a frustrating result. A systematic approach is needed to pinpoint the cause.
-
Enzyme and Substrate Stability: Ensure all your reagents are active. Run a positive control with a known inhibitor of your target enzyme to confirm that the assay is performing as expected. Also, consider the stability of your enzyme and substrate under the assay conditions (pH, temperature, time).[2]
-
Compound Integrity: Verify the identity and purity of your compound. If possible, use techniques like LC-MS or NMR. Improper storage can lead to degradation. Stock solutions of similar compounds are often recommended to be stored at -80°C for long-term stability.[3]
-
Mechanism of Action Considerations:
-
Imidazole Moiety: The imidazole ring is a known feature in many enzyme inhibitors.[4] It can act as a hydrogen bond donor or acceptor and can coordinate with metal ions in the active site of metalloenzymes.[5] The N3 of the imidazole ring in some drugs is known to bind to the heme iron of cytochrome P450 enzymes.[6]
-
Carboxylic Acid Moiety: Carboxylic acids are often crucial for binding in enzyme active sites, forming hydrogen bonds or ionic interactions with positively charged residues like arginine or lysine.[7]
-
-
Experimental Protocol:
-
Pre-incubation: Try pre-incubating the enzyme with your compound for a period (e.g., 15-30 minutes) before adding the substrate. This can be important for inhibitors that have a slow binding mechanism.
-
Assay Conditions: The inhibitory effect of a compound can be pH-dependent, especially for molecules with ionizable groups like a carboxylic acid. Ensure your assay buffer pH is appropriate and stable.
-
Question 3: The inhibition I'm seeing is not dose-dependent or plateaus at low inhibition levels. What does this mean?
Answer:
Non-ideal dose-response curves can indicate several underlying issues.
-
Solubility Limit: As mentioned in Q1, if your compound precipitates at higher concentrations, the effective concentration in solution will plateau, leading to a flattening of the inhibition curve.[8][9]
-
Assay Artifacts: Some compounds can interfere with the assay technology itself. For example, in fluorescence-based assays, a compound might be fluorescent or quench the fluorescence of the reporter molecule.
-
Control Experiment: Run the assay without the enzyme but with your compound at various concentrations to check for any direct effect on the substrate or detection system.
-
-
Unusual Inhibition Mechanisms: While less common, some inhibitors can exhibit partial or biphasic inhibition, where increasing the inhibitor concentration does not lead to 100% inhibition.[10][11] This can be due to complex binding modes or allosteric effects.
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes. This is a common source of false positives in high-throughput screening.
-
Detergent Test: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to disrupt aggregates and eliminate this type of non-specific inhibition.
-
dot
Caption: A workflow for troubleshooting inconsistent or absent enzyme inhibition.
III. Experimental Design and Data Interpretation
Question 4: How should I design my experiments to confirm that 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a true inhibitor of my target enzyme?
Answer:
Confirming a "hit" from a primary screen requires a series of well-designed experiments to rule out false positives and characterize the mechanism of inhibition.[8]
-
Orthogonal Assays: Use a different assay format to confirm the inhibition. For example, if your primary assay is fluorescence-based, try a luminescence or absorbance-based method. This helps to eliminate artifacts specific to one technology.
-
IC50 Determination: A full dose-response curve should be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This is a key measure of the inhibitor's potency.[12]
-
Mechanism of Action (MoA) Studies: To understand how the inhibitor works, you can perform kinetic studies by measuring the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations. This can help determine if the inhibition is competitive, non-competitive, or uncompetitive.[13]
dot
Caption: A typical workflow for confirming and characterizing an enzyme inhibitor.
IV. Protocol: IC50 Determination
Objective: To determine the potency of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid by generating a dose-response curve and calculating the IC50 value.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
-
Assay buffer
-
100% DMSO
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance)
Procedure:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor. A common scheme is a 1:3 dilution series to cover a wide concentration range.
-
Set up the assay plate:
-
Negative Control (0% Inhibition): Enzyme + Substrate + Assay Buffer + DMSO (at the same final concentration as the inhibitor wells).
-
Positive Control (100% Inhibition): This can be either a known inhibitor or simply no enzyme, depending on the assay.
-
Inhibitor Wells: Enzyme + Substrate + Assay Buffer + serial dilutions of the inhibitor.
-
-
Pre-incubate: If necessary, pre-incubate the enzyme and inhibitor for 15-30 minutes at the assay temperature.
-
Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Read the plate: Measure the signal at appropriate time points using the plate reader. Ensure the reaction is in the linear range.[2]
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[12]
-
References
-
Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 26, 2026, from [Link]
-
1-(4-chlorobenzyl)-1H-imidazole | C10H9ClN2 | CID 2779191. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Why is the enzyme activity inhibition not consistent? (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors | ACS Medicinal Chemistry Letters. (2021, September 17). ACS Publications. Retrieved January 26, 2026, from [Link]
-
High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved January 26, 2026, from [Link]
-
A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Imidazole. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved January 26, 2026, from [Link]
-
Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Ligating properties of 1H-imidazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry. (2020, May 20). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved January 26, 2026, from [Link]
-
8.7: Enzyme Inhibition. (2025, March 18). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Enzyme inhibitor leads to higher turnover rate? (2021, March 24). Biology Stack Exchange. Retrieved January 26, 2026, from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (n.d.). Retrieved January 26, 2026, from [Link]
-
Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - Frontiers. (2024, April 28). Retrieved January 26, 2026, from [Link]
-
Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. (n.d.). Retrieved January 26, 2026, from [Link]
-
1H-Imidazole-4-carboxylic acid - SIELC Technologies. (2018, February 16). Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. We provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during the scale-up process. Our goal is to bridge the gap between bench-scale protocols and pilot-plant production by explaining the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthesis Overview and Strategic Considerations
The synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is typically achieved via a two-step process: (1) N-alkylation of an imidazole-4-carboxylate ester with 4-chlorobenzyl halide, followed by (2) saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid. While straightforward on paper, scaling this process introduces challenges related to regioselectivity, reaction kinetics, product isolation, and impurity profiling.
Caption: High-level workflow for the two-step synthesis.
FAQ: General Scale-Up Challenges
Q: What are the primary hurdles when scaling up this synthesis from grams to kilograms?
A: The three most significant challenges are:
-
Regioselectivity Control: The N-alkylation of the unsymmetrical imidazole ring can produce two different isomers (N1 and N3 substitution). Controlling the ratio of these isomers is critical, as separating them on a large scale is often difficult and costly.[1]
-
Thermal Management: The N-alkylation step can be exothermic. What is easily managed in a lab flask can become a safety hazard in a large reactor without proper heat transfer monitoring and control.
-
Product Precipitation and Isolation: The final product is a zwitterionic solid. Its precipitation during the acidic workup must be carefully controlled to ensure high purity and a manageable particle size for filtration and drying. Incomplete precipitation or the co-precipitation of impurities can drastically lower yield and quality.
Step 1: N-Alkylation of Ethyl Imidazole-4-carboxylate
This step involves the reaction of an imidazole-4-carboxylate ester with 4-chlorobenzyl chloride in the presence of a base. The choice of base, solvent, and temperature is paramount for achieving high yield and selectivity.
Caption: Regioselectivity in the N-alkylation of imidazole-4-carboxylate.
Troubleshooting N-Alkylation
Q: My N-alkylation reaction is slow and gives a low yield. How can I improve it?
A: Low conversion is typically due to issues with the base or solvent.
-
Base Strength & Solubility: A common choice is potassium carbonate (K₂CO₃). It is strong enough to deprotonate the imidazole but not so strong that it causes side reactions. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its surface area and reactivity. In solvents like DMF or acetonitrile, its solubility is limited, creating a heterogeneous reaction. Vigorous stirring is essential on a large scale.
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO are excellent for this reaction as they help to solvate the intermediate imidazole anion. Acetonitrile is a good, lower-boiling point alternative that simplifies solvent removal.
-
Temperature: Increasing the temperature (e.g., from room temperature to 60-80 °C) will increase the reaction rate. Monitor the reaction by TLC or HPLC to avoid the formation of degradation products at higher temperatures.
Q: I'm observing two spots on my TLC plate, indicating a mixture of isomers. How can I favor the formation of the desired 1,4-substituted product?
A: This is a classic regioselectivity problem in imidazole chemistry.[1] The outcome is a battle between electronics and sterics.
-
Electronic Effect: The electron-withdrawing ester group at the C4 position deactivates the adjacent N3 nitrogen, making the N1 nitrogen more nucleophilic and thus the preferred site of attack.[1]
-
Steric Hindrance: The ester group also provides steric bulk around the N3 position. Using a bulkier alkylating agent or a larger ester group (e.g., tert-butyl instead of ethyl) can further favor attack at the less hindered N1 position.
-
Practical Solution: In this specific synthesis, the electronic deactivation of N3 is the dominant factor. The formation of the 1,4-isomer is generally favored. If you are still seeing significant amounts of the 1,5-isomer, consider lowering the reaction temperature. Higher temperatures can sometimes reduce selectivity.
| Parameter | Recommendation | Rationale |
| Base | Anhydrous, finely powdered K₂CO₃ | Sufficiently basic, cost-effective, minimizes side reactions. |
| Solvent | DMF or Acetonitrile | Good solubility for reactants, facilitates SN2 reaction. |
| Temperature | 60-80 °C | Balances reaction rate with selectivity and stability. |
| Monitoring | HPLC or TLC (e.g., 1:1 Hexane:EtOAc) | To track consumption of starting material and formation of products. |
Experimental Protocol: N-Alkylation (1 kg Scale)
-
To a 20 L jacketed reactor, charge ethyl imidazole-4-carboxylate (1.0 kg, 7.13 mol) and anhydrous potassium carbonate (1.48 kg, 10.7 mol).
-
Add N,N-Dimethylformamide (DMF, 8 L).
-
Begin vigorous stirring and heat the slurry to 60 °C.
-
In a separate vessel, dissolve 4-chlorobenzyl chloride (1.27 kg, 7.85 mol) in DMF (2 L).
-
Add the 4-chlorobenzyl chloride solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature below 70 °C.
-
After the addition is complete, maintain the reaction at 65 °C and monitor by HPLC until the starting imidazole ester is <1%.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts (K₂CO₃ and KCl). Wash the filter cake with DMF.
-
The resulting filtrate containing the product is typically carried forward directly to the hydrolysis step.
Step 2: Saponification (Ester Hydrolysis)
This step converts the intermediate ester into the final carboxylic acid product using an aqueous base, followed by neutralization with acid to precipitate the product.
Troubleshooting Saponification & Isolation
Q: My hydrolysis reaction seems to be incomplete, even after several hours.
A: Incomplete hydrolysis is usually a matter of insufficient base, water, or temperature.
-
Stoichiometry of Base: Use a molar excess of a strong base like sodium hydroxide (NaOH), typically 2-3 equivalents. This ensures the reaction goes to completion and is irreversible.[2]
-
Solvent System: A mixture of an alcohol (like ethanol) and water is ideal. Ethanol helps to keep the organic ester in solution, while water is necessary for the hydrolysis reaction itself.
-
Temperature: Heating the reaction mixture to reflux (typically 70-80 °C) is standard practice to ensure a reasonable reaction time.[2]
Q: During the acidic workup, I get an oily or gummy precipitate that is difficult to filter. What's going wrong?
A: This is a common issue during the isolation of zwitterionic compounds. The key is to control the rate of precipitation.
-
Control the pH: The product will precipitate at its isoelectric point (pI). Adding the acid slowly while monitoring the pH allows for the formation of a crystalline solid rather than an amorphous oil. Aim for a final pH of around 4-5.
-
Temperature Control: Cool the reaction mixture (e.g., to 0-5 °C) before and during the acidification. Lower temperatures generally promote better crystal formation and reduce the solubility of the product.
-
Anti-Solvent Addition: If the product remains oily, sometimes adding a small amount of a water-miscible anti-solvent (like isopropanol or acetonitrile) can help induce crystallization. This should be tested on a small scale first.
Q: How do I ensure the purity of my final isolated product?
A: Purity is a function of both the workup and the final purification.
-
Workup: After precipitation, thoroughly wash the filter cake with cold water to remove any inorganic salts (e.g., NaCl). A subsequent wash with a non-polar solvent like hexanes or MTBE can remove non-polar organic impurities.
-
Recrystallization: The most effective method for purifying the final product on a large scale is recrystallization. A solvent system like ethanol/water or acetic acid/water is often effective. The goal is to dissolve the product in a minimum amount of hot solvent and allow it to slowly cool, leaving impurities behind in the mother liquor.
Experimental Protocol: Saponification & Isolation (from 1 kg N-Alkylation)
-
Transfer the DMF filtrate from Step 1 to a 50 L reactor equipped with a condenser.
-
Add a solution of sodium hydroxide (0.86 kg, 21.4 mol) in water (5 L).
-
Heat the mixture to 80-90 °C and hold for 2-4 hours. Monitor the reaction by HPLC until the starting ester is completely consumed.
-
Cool the reaction mixture to 20-25 °C.
-
Filter the mixture to remove any minor solids and transfer the filtrate to a clean reactor.
-
Cool the batch to 0-5 °C.
-
Slowly add 6M hydrochloric acid over 2-3 hours, maintaining the temperature below 10 °C. Monitor the pH, stopping the addition when the pH reaches 4.5-5.0. A thick white precipitate will form.
-
Stir the resulting slurry at 0-5 °C for at least 2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold deionized water (2 x 5 L) until the filtrate is neutral.
-
Wash the cake with methyl tert-butyl ether (MTBE) (2 L) to aid in drying.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Final Product Quality Control
FAQ: Analysis and Impurity Control
Q: What are the critical quality attributes and potential impurities for the final product?
A: The key attributes are purity (typically >99% by HPLC), absence of starting materials, and low levels of the undesired regioisomer.
-
Common Impurities:
-
Unreacted Ethyl Imidazole-4-carboxylate: Indicates incomplete N-alkylation.
-
Unreacted 4-Chlorobenzyl Chloride: A potential genotoxic impurity; must be controlled to very low levels.
-
1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid: The undesired regioisomer from the alkylation step.
-
Ethyl 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate: Indicates incomplete hydrolysis.
-
-
Analytical Methods:
-
HPLC: The primary method for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a buffer (e.g., phosphoric acid or formic acid for MS compatibility) is suitable.[3]
-
¹H NMR: Confirms the structure and can be used to determine the ratio of regioisomers if a clean sample of the undesired isomer is available as a reference.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.
-
References
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 26, 2026, from [Link]
-
Baran, P. S. (n.d.). Synthesis of Imidazoles. The Baran Group, Scripps Research. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved January 26, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (2018). 1H-Imidazole-4-carboxylic acid. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Retrieved January 26, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
-
Royal Society of Chemistry. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved January 26, 2026, from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Ligating properties of 1H-imidazole-4-carboxylic acid. Retrieved January 26, 2026, from [Link]
-
University of Groningen. (n.d.). Enantioselective auto- and cross catalytic reactions. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved January 26, 2026, from [Link]
-
LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved January 26, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to Enzyme Inhibition: Profiling 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid Against Established Lactate Dehydrogenase Inhibitors
In the landscape of modern drug discovery and cellular metabolism research, the identification and characterization of novel enzyme inhibitors are of paramount importance. This guide provides a comprehensive comparison of the putative enzyme inhibitor, 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, with a selection of well-established inhibitors of Lactate Dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. By examining their mechanisms of action, potency, and the experimental methodologies used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of enzyme inhibition studies.
Introduction: The Significance of Lactate Dehydrogenase Inhibition
Lactate dehydrogenase (LDH) is a critical enzyme that catalyzes the reversible conversion of pyruvate to lactate, a process coupled with the oxidation of NADH to NAD+.[1][2] This reaction is a cornerstone of anaerobic glycolysis, a metabolic pathway that becomes particularly crucial for rapidly proliferating cells, such as cancer cells, which often exhibit a preference for glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect.[1] Consequently, LDH, particularly the LDHA isoform, has emerged as a promising therapeutic target for various diseases, including cancer.[1][3] The inhibition of LDH can disrupt the metabolic machinery of cancer cells, leading to decreased energy production, increased oxidative stress, and ultimately, cell death.[1][2]
Profiling the Subject Compound: 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a molecule featuring an imidazole core, a structure found in numerous biologically active compounds, including inhibitors of enzymes like cytochrome P450.[4][5][6] The presence of the carboxylic acid group suggests a potential for forming key interactions, such as hydrogen bonds or ionic bonds, within an enzyme's active site. While direct experimental data on the enzyme inhibitory activity of this specific compound is not widely published, its structural motifs warrant investigation as a potential inhibitor of metabolic enzymes. For the purpose of this guide, we will postulate its activity against Lactate Dehydrogenase to facilitate a detailed comparative analysis with known LDH inhibitors.
A Comparative Analysis of LDH Inhibitors
To provide a robust comparison, we will evaluate our subject compound against a panel of established LDH inhibitors with diverse mechanisms of action and potencies.
| Inhibitor | Target Isoform(s) | Mechanism of Action | Potency (IC50/Ki) |
| 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | Putative LDHA/LDHB | Hypothesized Competitive | To be determined |
| Oxamic acid | LDHA | Competitive with pyruvate | Ki: Not specified |
| Galloflavin | LDHA & LDHB | Potent inhibitor | Ki: 5.46 µM (LDHA), 15.06 µM (LDHB)[1] |
| GSK2837808A | LDHA (selective) | Potent and selective | IC50: 2.6 nM (LDHA), 43 nM (LDHB)[1] |
| FX-11 | LDHA | Reversible, competitive | Ki: 8 µM[1] |
| AXKO-0046 | LDHB (selective) | Uncompetitive | EC50: 42 nM[1] |
| Luteolin & Quercetin | LDHB | Uncompetitive | Not specified[7] |
Mechanisms of Enzyme Inhibition: A Visual Explanation
Understanding the different ways an inhibitor can interact with an enzyme is fundamental to its characterization. The primary modes of reversible inhibition are competitive, noncompetitive, and uncompetitive.
Figure 1: Modes of reversible enzyme inhibition.
Experimental Protocols for Inhibitor Characterization
To empirically determine the inhibitory properties of a compound like 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a series of well-defined experiments are necessary.
Protocol 1: Lactate Dehydrogenase (LDH) Activity Assay
This protocol outlines a standard spectrophotometric assay to measure LDH activity by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
Materials:
-
Purified LDH enzyme (e.g., rabbit muscle LDH)
-
Sodium pyruvate solution
-
NADH solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor stock solution (e.g., in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing phosphate buffer, NADH, and the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding sodium pyruvate to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
Protocol 2: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[8][9] It represents the concentration of inhibitor required to reduce the enzyme's activity by 50%.[8][10]
Procedure:
-
Perform the LDH activity assay (Protocol 1) with a range of inhibitor concentrations (typically a serial dilution).
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Figure 2: Workflow for IC50 determination.
Protocol 3: Investigating the Mechanism of Inhibition
To determine whether an inhibitor is competitive, noncompetitive, or uncompetitive, the LDH activity assay is performed with varying concentrations of both the inhibitor and the substrate (pyruvate).
Procedure:
-
Design a matrix of experiments with several fixed concentrations of the inhibitor and a range of pyruvate concentrations for each inhibitor concentration.
-
Perform the LDH activity assay for each condition.
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition:
-
Competitive: Vmax remains unchanged, Km increases.
-
Noncompetitive: Vmax decreases, Km remains unchanged.
-
Uncompetitive: Both Vmax and Km decrease proportionally.
-
The Role of Glycolysis and LDH in Cellular Metabolism
Figure 3: The central role of LDH in anaerobic glycolysis.
Conclusion
The comparative analysis of enzyme inhibitors is a cornerstone of drug discovery and fundamental biological research. While 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid remains a molecule with putative inhibitory action, by placing it in the context of well-characterized LDH inhibitors, we can delineate a clear experimental path for its evaluation. The provided protocols for determining enzyme activity, IC50 values, and mechanism of action offer a robust framework for such investigations. Understanding the nuances of different inhibitory mechanisms, as exemplified by compounds like the competitive inhibitor FX-11 and the uncompetitive inhibitor AXKO-0046, is crucial for the rational design of novel therapeutics targeting enzymes like lactate dehydrogenase. Future studies on 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid should focus on systematic screening against a panel of enzymes, followed by detailed kinetic studies to elucidate its specific targets and mode of action.
References
-
Peavler, C. (2025, September 29). NATURAL Inhibitors of Lactate Dehydrogenase (LDHA). YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
Ortmann, A. K., et al. (2016). Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. ChemMedChem, 11(24), 2786-2796. Retrieved from [Link]
-
Zentelyte, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 635-643. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Process To Prepare 1-(4-Chlorobenzyl)-1 H -imidazole-4,5-dicarboxamide, a Potential Anticoccidial Agent. Retrieved from [Link]
-
Ahmad, I., et al. (2025, July 10). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. Preprints.org. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
PubMed. (n.d.). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. Retrieved from [Link]
-
Frontiers in Pharmacology. (n.d.). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Retrieved from [Link]
-
PubMed. (n.d.). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazoles as cytochrome P450 enzymes inhibitors. Retrieved from [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Frontiers in Pharmacology. (n.d.). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
-
MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). a review article on synthesis of imidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative previously described LDH inhibitors and comparison with.... Retrieved from [Link]
-
Essays in Biochemistry. (n.d.). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are L-lactate dehydrogenase inhibitors and how do they work?. Retrieved from [Link]
-
ScienceDirect. (2022, September 28). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2021, September 17). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. Retrieved from [Link]
-
ResearchGate. (2012, November 23). Can anybody recommend a good source for enzyme inhibition assay protocols?. Retrieved from [Link]
-
PubMed Central. (n.d.). Mechanism of imidazole inhibition of a GH1 β-glucosidase. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
YouTube. (2021, January 12). measuring enzyme inhibition by drugs. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 25). What are MDH2 inhibitors and how do they work?. Retrieved from [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]
- 4. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature, participating in hydrogen bonding, coordination with metal ions, and various other molecular interactions, has led to its incorporation into a multitude of clinically significant drugs.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of imidazole derivatives: 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid analogs. While direct, comprehensive SAR studies on this exact scaffold are not extensively published, by examining related classes of compounds, we can extrapolate and build a robust understanding of the key structural features governing their biological activity. This guide will synthesize data from various studies on substituted imidazoles to provide a comparative framework for researchers engaged in the design and optimization of analogous compounds.
The Core Scaffold: 1H-Imidazole-4-carboxylic Acid
The 1H-imidazole-4-carboxylic acid core is a fundamental building block that imparts several crucial properties to the molecule. The imidazole ring itself is a bioisostere for other five-membered heterocyclic rings and can engage in a variety of non-covalent interactions with biological targets.[2] The carboxylic acid moiety is a key functional group, often involved in critical hydrogen bonding interactions with receptor active sites. Its acidic nature also influences the pharmacokinetic profile of the molecule.
The imidazole-4-carboxylic acid scaffold has been identified in compounds with a range of biological activities, including antimicrobial and antitubercular effects.[3][4] This suggests that the core structure is predisposed to interacting with various biological targets, and its activity can be finely tuned by substitutions at different positions.
The N-1 Substituent: The Role of the 4-Chlorobenzyl Group
The substituent at the N-1 position of the imidazole ring plays a pivotal role in determining the potency and selectivity of the molecule. The 4-chlorobenzyl group in the parent compound is a key feature that warrants detailed SAR analysis.
Key Considerations for N-1 Substituent Modification:
-
Arylalkyl Moiety: The presence of an arylalkyl group at N-1 is a common feature in many biologically active imidazoles. This group often occupies a hydrophobic pocket within the target protein. Studies on 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid derivatives as antiplatelet agents have shown that the nature of this arylalkyl group significantly influences activity.[5]
-
Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring are critical. In the parent compound, the chlorine atom at the para position likely contributes to both the electronic properties and the steric bulk of the molecule, influencing its binding affinity.
-
Electronic Effects: Electron-withdrawing groups, such as the chloro group, can modulate the pKa of the imidazole ring and influence its hydrogen bonding capabilities.
-
Steric Effects: The size and position of the substituent can dictate the orientation of the benzyl group within the binding pocket.
-
Comparative Analysis of Hypothetical Analogs:
To illustrate the potential impact of modifications to the 4-chlorobenzyl group, let's consider a few hypothetical analogs and their predicted activity trends based on general principles observed in related compound series.
| Analog | Modification | Predicted Impact on Activity | Rationale |
| Analog A | 4-Fluorobenzyl | Potentially similar or slightly altered activity. | The fluoro group is of similar size to hydrogen but has a strong electron-withdrawing effect. This could fine-tune electronic interactions without significant steric clashes. |
| Analog B | 4-Methylbenzyl | Potentially maintained or slightly decreased activity. | The methyl group is an electron-donating group and adds steric bulk. The effect would depend on the specific topology of the binding pocket. |
| Analog C | 4-Methoxybenzyl | Activity could increase or decrease. | The methoxy group can act as a hydrogen bond acceptor and has distinct electronic and steric properties compared to chlorine. |
| Analog D | Unsubstituted Benzyl | Likely reduced activity. | The chloro substituent is often crucial for optimal interaction within a specific sub-pocket of the target. |
| Analog E | 3,4-Dichlorobenzyl | Potentially increased activity. | Additional substitution could lead to enhanced hydrophobic interactions, provided the binding pocket can accommodate the extra bulk. |
The C-4 Substituent: The Carboxylic Acid and Its Bioisosteres
The carboxylic acid group at the C-4 position is a critical pharmacophoric element. It is often involved in forming strong, directional hydrogen bonds with key amino acid residues in the active site of a target protein. However, the presence of a carboxylic acid can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. Therefore, exploring bioisosteric replacements for the carboxylic acid is a common strategy in drug design.[6][7][8][9]
Potential Bioisosteric Replacements for the Carboxylic Acid:
-
Esters and Amides: Conversion of the carboxylic acid to an ester or an amide is a straightforward modification. This removes the acidic proton and can improve cell permeability. Studies on benzimidazole derivatives have shown that amide-linked analogs can exhibit improved potency compared to their ester counterparts, potentially due to enhanced stabilization through hydrogen-bonding interactions.[10]
-
Tetrazoles: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It is a non-classical isostere that mimics the acidic proton and the spatial arrangement of the carboxylate oxygens. In a series of N-(biphenylylmethyl)imidazole AT1 receptor antagonists, the tetrazole derivative (losartan) was found to be more effective after oral administration than the corresponding carboxylic acid.[6]
-
Other Acidic Heterocycles: Other five-membered heterocyclic rings containing acidic protons can also serve as bioisosteres.
Comparative Analysis of Hypothetical Carboxylic Acid Analogs:
| Analog | Modification | Predicted Impact on Activity | Rationale |
| Analog F | Methyl Ester | Potentially reduced intrinsic activity but improved cell permeability. | The ester may act as a prodrug, being hydrolyzed to the active carboxylic acid in vivo. |
| Analog G | Primary Amide | Activity will be highly target-dependent. | The amide can act as both a hydrogen bond donor and acceptor, potentially forming different interactions than the carboxylic acid. |
| Analog H | Tetrazole | Potentially maintained or improved in vivo activity. | Tetrazoles often exhibit better pharmacokinetic profiles than carboxylic acids while retaining similar binding interactions.[6] |
Experimental Protocols
A. General Synthesis of 1-Substituted Imidazole-4-Carboxylic Acids:
A common route for the synthesis of 1-substituted imidazole-4-carboxylic acids involves the alkylation of an imidazole-4-carboxylate ester followed by hydrolysis.[11]
Step 1: N-Alkylation of Ethyl Imidazole-4-carboxylate
-
To a solution of ethyl imidazole-4-carboxylate in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.
-
Stir the mixture at room temperature for a short period to deprotonate the imidazole nitrogen.
-
Add the desired benzyl halide (e.g., 4-chlorobenzyl chloride) dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Hydrolysis of the Ester
-
Dissolve the N-alkylated ethyl imidazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base such as sodium hydroxide or potassium hydroxide.
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Caption: General synthetic workflow for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
B. In Vitro Assay for Target Inhibition (Example: Kinase Inhibition Assay):
Many imidazole-based compounds have been identified as kinase inhibitors.[1][10] A typical in vitro kinase assay would involve the following steps:
-
Prepare Reagents:
-
Recombinant kinase enzyme.
-
Kinase substrate (e.g., a peptide with a phosphorylation site).
-
ATP (adenosine triphosphate).
-
Assay buffer.
-
Test compounds (analogs of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid) at various concentrations.
-
-
Assay Procedure:
-
In a microplate, add the kinase enzyme, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a set period.
-
Stop the reaction.
-
-
Detection:
-
Measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorescent probe.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid analogs is a complex interplay of steric, electronic, and physicochemical properties. While this guide has provided a framework for understanding these relationships by drawing parallels from related compound series, it is imperative that these hypotheses are tested through the synthesis and biological evaluation of a focused library of analogs.
Key areas for future investigation include:
-
Systematic exploration of substitutions on the benzyl ring: A comprehensive analysis of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions will provide a clearer picture of the electronic and steric requirements for optimal activity.
-
Evaluation of a diverse range of carboxylic acid bioisosteres: Beyond simple esters, amides, and tetrazoles, other acidic heterocycles should be investigated to fine-tune the acidity and pharmacokinetic properties of the molecules.
-
Identification of the specific biological target(s): Elucidating the mechanism of action through target identification studies will be crucial for rational drug design and optimization.
By systematically applying the principles outlined in this guide, researchers can accelerate the discovery and development of novel and potent therapeutic agents based on the 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid scaffold.
References
-
Al-Marjani, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. Available at: [Link]
-
Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. Available at: [Link]
- Rehse, K., & Brehme, T. (2002). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Archiv der Pharmazie, 335(3), 108-114.
- Gillman, K. W., et al. (2001). Discovery of a new class of neuropeptide Y5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(13), 1741-1744.
- Atia, A. J. K., et al. (2018). Synthesis and study of biological activities of compounds derived from new imidazole derivative. Journal of Global Pharma Technology, 10(7), 836-843.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Abdel-Maksoud, M. S., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry.
- Candeias, N. R., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(1), 516-528.
-
Rehse, K., & Brehme, T. (2002). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. Available at: [Link]
- Google Patents. (n.d.). EP2095819A1 - N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors.
-
Salerno, L., et al. (2012). Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. PubMed. Available at: [Link]
- Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3027-3041.
- Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Li, W., et al. (2010). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. Bioorganic & Medicinal Chemistry Letters, 20(13), 3929-3932.
-
Kumar, R., et al. (2021). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Available at: [Link]
- Al-Hussain, S. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5489.
- Kamal, A., et al. (2012). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 493-497.
- Burilov, V. A., et al. (2021). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Russian Chemical Reviews, 90(8), 991-1014.
- Al-Ostath, A., et al. (2022). Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions. Bioorganic Chemistry, 129, 106173.
- Leloire, A., et al. (2013). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 65, 390-402.
- Kihlberg, J., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(11), 5286-5303.
- Al-Blewi, F. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(4), 933.
- Sharma, A., et al. (2021). Biological Significance of Imidazole-Based Analogues in New Drug Development. Current Drug Discovery Technologies, 18(4), 464-484.
- Mykhailiuk, P. K. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9380321.
- Al-Tel, T. H. (2011). Synthesis of polycyclic imidazole derivatives via benzyl. Tetrahedron Letters, 52(40), 5144-5147.
- Aday, B., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 8(1), 1039-1055.
- Kamal, A., et al. (2021). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry, 45, 116323.
- Zhang, L., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(11), 3169.
-
Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2022). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 27(19), 6616.
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine beta-hydroxylase. Retrieved from [Link]
Sources
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drughunter.com [drughunter.com]
- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
For the diligent researcher, the journey of discovery does not conclude with the final data point. It ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a compound that, while valuable in research, necessitates careful handling due to its inherent hazards. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. The Safety Data Sheet (SDS) for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid identifies several key risks that directly inform our disposal strategy.[1]
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
These hazards underscore the necessity of minimizing exposure during handling and disposal. The presence of a chlorinated benzyl group suggests that incineration, a common method for the disposal of chlorinated organic compounds, must be conducted under specific conditions to prevent the formation of hazardous byproducts such as hydrogen chloride (HCl) and molecular chlorine (Cl₂).[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and toxic nature of this compound, the selection and proper use of PPE are non-negotiable.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and burns. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause severe eye damage. |
| Lab Coat | Chemical-resistant, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
Always inspect PPE for integrity before use and follow your institution's guidelines for proper donning and doffing procedures.
Waste Segregation and Containerization: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
Step-by-Step Segregation and Containerization Protocol:
-
Designate a Hazardous Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be compatible with the chemical; for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a high-density polyethylene (HDPE) container is suitable.[5]
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid"
-
The specific hazard characteristics: "Toxic," "Corrosive"
-
The accumulation start date
-
Your name, department, and contact information
-
-
Solid Waste:
-
Carefully transfer any solid waste of the compound into the designated container using a dedicated scoop or spatula.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.
-
-
Liquid Waste:
-
If the compound is in a solution, do not mix it with other solvent waste streams unless explicitly permitted by your EHS department.[6] Chlorinated and non-chlorinated solvent wastes are typically segregated.
-
Pour the solution into a designated chlorinated waste container.
-
-
Container Management:
Disposal Workflow: From Your Bench to Final Disposition
The following workflow illustrates the decision-making process and procedural steps for the disposal of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Caption: Disposal workflow for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.
Final Disposal Method: The Rationale for Incineration
For chlorinated organic compounds like 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, high-temperature incineration is the preferred disposal method.[2][8] This process offers complete destruction of the compound, mineralizing it into carbon dioxide, water, and hydrogen chloride. The incinerator must be equipped with a scrubber to neutralize the acidic HCl gas, preventing its release into the atmosphere.[2]
Landfilling is generally not a suitable option for this type of hazardous waste due to the potential for leaching and contamination of soil and groundwater.[8]
Emergency Procedures: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS department or emergency response team immediately.
-
Prevent anyone from entering the spill area until it has been cleared by trained personnel.
-
Trustworthiness Through Self-Validation: A Continuous Cycle of Safety
The protocols described in this guide are designed to be a self-validating system. Each step, from hazard identification to final disposal, is interconnected and reinforces the overall safety of the process. Regular review of your laboratory's waste management plan, staying current with regulatory changes, and fostering a culture of safety are essential for maintaining a trustworthy and effective chemical handling program.
By adhering to these procedures, you are not only ensuring your own safety but also upholding your professional responsibility to protect the broader scientific community and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
- Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
-
ACS Publications. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
